(2-chloro-4-nitrophenyl)(phenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPTXFXNUVZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984588 | |
| Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-01-4 | |
| Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide on 2-Chloro-4-nitrobenzophenone: Structural Properties, Synthesis, and Analytical Characterization
Executive Summary
In the landscape of advanced active pharmaceutical ingredient (API) synthesis, substituted benzophenones serve as critical structural scaffolds. 2-Chloro-4-nitrobenzophenone is a highly versatile electrophilic intermediate utilized in the development of complex therapeutics, ranging from ileal bile acid transporter (IBAT) inhibitors to continuous-flow synthesized benzodiazepines. This whitepaper provides an in-depth technical analysis of its molecular properties, field-proven synthetic methodologies, and rigorous analytical characterization protocols.
Molecular Identity and Physicochemical Profiling
Understanding the exact physicochemical properties of 2-chloro-4-nitrobenzophenone is the first step in predicting its behavior in nucleophilic aromatic substitutions and reduction workflows.
It is critical to distinguish between structural isomers in this chemical family. The standard nomenclature "2-chloro-4-nitrobenzophenone" refers to the isomer where both the chloro and nitro groups reside on the same phenyl ring (CAS: 33663-73-9)[1]. Conversely, its closely related isomer, 2-chloro-4'-nitrobenzophenone (CAS: 77778-73-5), features the substituents distributed across both phenyl rings[2]. Despite these structural differences, both isomers share the identical molecular formula and weight.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (2-chloro-4-nitrophenyl)(phenyl)methanone |
| CAS Registry Number | 33663-73-9 |
| Molecular Formula | C₁₃H₈ClNO₃ |
| Molecular Weight | 261.66 g/mol |
| Exact Mass | 261.01927 g/mol |
| Physical Form | Light yellow to off-white solid |
| Isomeric Counterpart | 2-Chloro-4'-nitrobenzophenone (CAS: 77778-73-5) |
Chemical Synthesis and Mechanistic Pathways
The utility of 2-chloro-4-nitrobenzophenone lies in its downstream reactivity. A highly documented application is its conversion into 2-chloro-4-nitrodiphenylmethane, a foundational building block for benzothiepine derivatives[3].
Protocol 1: Selective Ionic Hydrogenation of the Ketone
Objective: Reduce the benzophenone carbonyl to a methylene bridge without compromising the highly sensitive nitro group. Causality & Logic: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is contraindicated here because it would indiscriminately reduce the nitro group to an aniline derivative. To achieve chemoselectivity, we employ an ionic hydrogenation strategy using triethylsilane and a superacid. The acid selectively protonates the carbonyl, forming a resonance-stabilized carbocation that is subsequently trapped by the hydride from the silane, leaving the electrophilic nitro group completely intact.
Step-by-Step Methodology:
-
Reactor Preparation: Purge a glass-lined reactor with anhydrous nitrogen to prevent moisture from quenching the superacid.
-
Dissolution: Dissolve 1.0 equivalent of 2-chloro-4-nitrobenzophenone (MW: 261.66 g/mol ) in anhydrous dichloromethane (DCM).
-
Acid Catalysis: Cool the reactor to 0°C. Slowly add 5.0 equivalents of trifluoromethanesulfonic acid (CF₃SO₃H) dropwise. Self-Validation: The solution will visibly darken, indicating the formation of the intermediate carbocation. Cooling is essential to prevent uncontrolled exothermic side reactions.
-
Hydride Transfer: Introduce 3.0 equivalents of triethylsilane (Et₃SiH) via an addition funnel over 30 minutes.
-
Propagation: Remove the cooling bath, allowing the reaction to warm to ambient temperature. Stir for 4 hours.
-
Quenching: Slowly pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the superacid. Self-Validation: Cease addition only when the aqueous layer maintains a pH of ~7.5.
-
Isolation: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-chloro-4-nitrodiphenylmethane.
Fig 1: Synthetic workflow from Friedel-Crafts acylation to selective ionic hydrogenation.
Analytical Characterization and Quality Control
To ensure the integrity of the synthesized 2-chloro-4-nitrobenzophenone, rigorous analytical profiling is required.
Protocol 2: LC-MS/UV Purity Assessment
Objective: Verify the molecular weight (261.66 g/mol ) and assess chromatographic purity. Causality & Logic: The presence of the chlorine atom provides a distinct M and M+2 isotopic signature (approximately a 3:1 ratio) in mass spectrometry. This isotopic pattern serves as a built-in structural confirmation tool, validating that dehalogenation did not occur during upstream synthesis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Prepare a blank (pure Acetonitrile) to ensure no column carryover.
-
Chromatography Setup: Utilize a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source to facilitate positive electrospray ionization (ESI+).
-
Detection Parameters: Set the UV detector to 254 nm, which is optimal for the highly conjugated benzophenone pi-system. Set the MS to scan m/z 100-500 in ESI+ mode.
-
Data Validation: Analyze the chromatogram. A successful synthesis is validated by a single sharp UV peak and a corresponding MS spectrum displaying the[M+H]+ peak at m/z 262.0, accompanied by the [M+H+2]+ isotope peak at m/z 264.0 in a 3:1 ratio.
Fig 2: Analytical LC-MS/UV workflow for structural and purity validation.
Applications in Drug Development
The molecular architecture of 2-chloro-4-nitrobenzophenone makes it a privileged scaffold in modern pharmacology.
Ileal Bile Acid Transporter (IBAT) Inhibitors: Following the reduction to 2-chloro-4-nitrodiphenylmethane, the molecule undergoes reaction with lithium sulfide and subsequent cyclization to form tetrahydrobenzothiepine-1,1-dioxides[3]. These complex molecules act as potent inhibitors of the ileal bile acid transporter. By blocking bile acid reabsorption in the intestine, they interrupt the enterohepatic circulation. This physiological blockade forces the liver to upregulate LDL receptors and synthesize new bile acids from circulating cholesterol, thereby drastically lowering serum LDL cholesterol levels[3].
Benzodiazepine Synthesis: Substituted benzophenones are also classic precursors for 1,4-benzodiazepines. Recent advancements in pharmaceutical manufacturing have utilized similar chloro-nitrobenzophenone derivatives in the continuous flow synthesis of APIs like Lorazepam, where the scaffold undergoes rapid N-acylation and diazepine ring closure[4].
Fig 3: Biological signaling pathway of IBAT inhibition via benzothiepine derivatives.
References
-
(2-chloro-4-nitrophenyl)(phenyl)methanone | 33663-73-9 , Molaid. Available at:[Link]
- US5994391A - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake, Google Patents.
-
Development of a Continuous Flow Synthesis of Lorazepam , ResearchGate. Available at:[Link]
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- 3. US5994391A - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
thermodynamic properties of 2-chloro-4-nitrobenzophenone
An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-4-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-nitrobenzophenone is a substituted aromatic ketone of interest in synthetic chemistry, potentially serving as an intermediate in the development of pharmaceuticals and specialty materials. A thorough understanding of its thermodynamic properties is paramount for ensuring process safety, optimizing reaction conditions, predicting stability, and ensuring the quality of downstream products. This guide provides a comprehensive framework for the complete thermodynamic characterization of 2-chloro-4-nitrobenzophenone. While direct, published calorimetric data for this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, outlines the authoritative experimental protocols required to determine these critical parameters. We will detail the principles and step-by-step methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the causality behind experimental choices, and provide a basis for interpreting the resulting data.
Introduction and Physicochemical Context
2-Chloro-4-nitrobenzophenone belongs to the benzophenone family, compounds known for their applications as photoinitiators, pharmaceutical intermediates, and building blocks in materials science.[1] The presence of both an electron-withdrawing nitro group (-NO₂) and a chloro (-Cl) substituent on one of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions.[2] These features are expected to impact its thermal stability and phase behavior.
The most direct synthesis route involves the Friedel-Crafts acylation of benzene with 2-chloro-4-nitrobenzoic acid, catalyzed by a Lewis acid like aluminum chloride.[3] Understanding the thermodynamic properties of the final product is a critical component of process development and risk assessment, particularly for scale-up operations.
Known Physicochemical Properties
The available data on 2-chloro-4-nitrobenzophenone is summarized below. The scarcity of extensive public data necessitates the experimental approach detailed in this guide.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₃H₈ClNO₃ | N/A |
| Molecular Weight | 261.66 g/mol | [4] |
| CAS Number | 34052-37-4 | [4][5] |
| Appearance | Pale yellow solid | [3] |
| Synthesis Route | Friedel-Crafts acylation of benzene with 2-chloro-4-nitrobenzoyl chloride | [3] |
| Melting Point (Tₘ) | 95.5 - 96.5 °C | [3] |
| Solubility (Predicted) | Predicted to be sparingly soluble in water and soluble in organic solvents like benzene, ethanol, and acetone. | [6] |
Experimental Determination of Thermodynamic Properties
To achieve a comprehensive thermodynamic profile, two core thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7] These methods provide quantitative data on phase transitions and thermal stability, respectively.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][9] This technique is the gold standard for determining melting point, purity, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.[10][11]
The choices made in designing a DSC experiment are critical for obtaining accurate and reproducible data.
-
Sample Preparation: Encapsulating the sample in a hermetically sealed aluminum pan prevents any mass loss due to sublimation prior to melting, ensuring the heat flow measured is solely due to the phase transition.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events, while a faster rate yields a larger, more easily detectable signal.
-
Inert Atmosphere: Purging with an inert gas like nitrogen prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed endotherm corresponds to melting, not decomposition.[12]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g).
-
Sample Preparation: Accurately weigh 3-5 mg of 2-chloro-4-nitrobenzophenone into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow (50 mL/min) throughout the experiment.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the onset temperature and the peak temperature of the endotherm. The peak temperature is commonly reported as the melting point.[12]
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g. Convert this to kJ/mol using the molecular weight.
-
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is essential for determining the thermal stability of a compound, identifying its decomposition temperature, and quantifying any volatile content, such as residual solvent or moisture.[7][15][16]
-
Inert Atmosphere: As with DSC, a nitrogen atmosphere is used to study the inherent thermal stability of the compound in the absence of oxygen. To study oxidative stability, a parallel experiment would be run using an air or oxygen purge.
-
Heating Rate: A consistent heating rate (e.g., 10 or 20 °C/min) allows for clear identification of the temperature at which significant mass loss begins.
-
Sample Mass: A sample size of 5-10 mg is sufficient to produce a clear mass loss signal while minimizing thermal gradients within the sample.
-
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications.
-
Sample Preparation: Weigh 5-10 mg of 2-chloro-4-nitrobenzophenone directly into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 20 °C/min.
-
Maintain a constant nitrogen purge gas flow (50 mL/min) throughout the experiment.
-
-
Data Analysis:
-
Plot the percent mass loss versus temperature (°C).
-
Analyze the resulting TGA thermogram to determine the onset temperature of decomposition. A common metric is the Td (5% Weight Loss), which is the temperature at which 5% of the initial sample mass has been lost.[12]
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).
-
Visualization of Experimental and Logical Workflows
Visualizing the process flow ensures clarity and reproducibility in the laboratory.
Caption: Synthesis and purification workflow for the target compound.
Caption: Integrated workflow for DSC and TGA analysis.
Caption: Key factors influencing the thermal stability of the molecule.
Conclusion
While published thermodynamic data for 2-chloro-4-nitrobenzophenone is not widely available, this guide provides the necessary framework for its comprehensive characterization. By employing standardized DSC and TGA protocols, researchers can reliably determine its melting point, enthalpy of fusion, and thermal decomposition profile. This information is crucial for safe handling, process optimization, and predicting the material's behavior in its intended applications. The structural features—a rigid benzophenone core and polar electron-withdrawing groups—suggest a crystalline solid with moderate to high thermal stability, a hypothesis that can be definitively tested using the methodologies outlined herein.
References
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-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
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Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
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Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
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Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
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PrepChem. (n.d.). Preparation of 2-Chloro-4-nitrobenzophenone Intermediate. [Link]
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American Pharmaceutical Review. (n.d.). Thermogravimetric Analyzer for Pharmaceutical Materials. [Link]
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PrepChem. (n.d.). Synthesis of 2,4'-dichloro-4-nitrobenzophenone. [Link]
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Shafizadeh, F., & Valdsaar, H. (1962). DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
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Solubility of Things. (n.d.). 2-Chloro-4-nitrophenol. [Link]
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D N Chemicals. (n.d.). 2-Chloro 4-Nitro Phenol (2-CNP). [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Properties. [Link]
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- BenchChem. (2025).
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SDI. (n.d.). 2 CHLORO 5 NITRO BENZOPHENONE. [Link]
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Sciencemadness Discussion Board. (2008, September 19). benzophenone synthesis. [Link]
- BenchChem. (2025).
- Unnamed Publisher. (2026, February 17). The Crucial Role of 2-Chloro-4-nitrobenzoyl Chloride in Modern Synthesis.
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Al-Kaabi, K., et al. (2024, February 14). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. KTU ePubl. [Link]
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Longdom Publishing. (2024, October 3). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. [Link]
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PubChem. (n.d.). 2-Chloro-4-nitrobenzonitrile. [Link]
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Dinulescu, A., & Dinulescu, F. (2026, January 28). Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate. [Link]
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Ribeiro da Silva, M. A. V., et al. (n.d.). Determination of vapor pressures, enthalpies of sublimation, enthalpies of vaporization, and enthalpies of fusion of a series of chloro-aminobenzenes and chloro-nitrobenzenes. ResearchGate. [Link]
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Stull, D. R. (1971). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. PMC. [Link]
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Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone.
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University of the West Indies. (n.d.). EXPERIMENT 9 - Enthalpy Measurement in Chemical Reactions. [Link]
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CAS number and synonyms for (2-chloro-4-nitrophenyl)(phenyl)methanone
Technical Monograph: (2-Chloro-4-nitrophenyl)(phenyl)methanone
Executive Summary
(2-Chloro-4-nitrophenyl)(phenyl)methanone (CAS 33663-73-9) is a specialized halogenated nitrobenzophenone intermediate.[1][2] It serves as a critical scaffold in the synthesis of benzothiepines (Ileal Bile Acid Transport inhibitors) and 4-aminobenzophenones (p38 MAP kinase inhibitors).[2] Its structural duality—featuring an electron-withdrawing nitro group and a reactive chlorine atom ortho to the carbonyl—makes it a versatile electrophile for nucleophilic aromatic substitution and downstream heterocyclic construction.[2]
Chemical Identity & Nomenclature
This compound is defined by the presence of a chlorine atom at the 2-position and a nitro group at the 4-position of the benzoyl ring.[2]
| Identifier | Value |
| CAS Number | 33663-73-9 |
| IUPAC Name | (2-Chloro-4-nitrophenyl)(phenyl)methanone |
| Common Synonyms | 2-Chloro-4-nitrobenzophenone; 2-Chloro-4'-nitrobenzophenone (isomer distinction required); Methanone, (2-chloro-4-nitrophenyl)phenyl- |
| Molecular Formula | C₁₃H₈ClNO₃ |
| Molecular Weight | 261.66 g/mol |
| SMILES | O=C(C1=CC=CC=C1)C2=C(Cl)C=C(N(=O)=O)C=C2 |
| InChI Key | PGIPTXFXNUVZFZ-UHFFFAOYSA-N |
Physicochemical Properties
The following data represents the purified solid form of the compound.
| Property | Data | Notes |
| Appearance | Pale yellow crystalline solid | Recrystallized from benzene/ethanol |
| Melting Point | 95.5°C – 96.5°C | Sharp melting range indicates high purity [1] |
| Solubility | Soluble in benzene, dichloromethane, ethyl acetate; Insoluble in water | Lipophilic nature due to diaryl ketone structure |
| Reactivity | Susceptible to nucleophilic aromatic substitution (at Cl position) and nitro reduction | Ortho-chloro group is activated by the carbonyl |
Synthesis & Manufacturing
The most robust industrial route involves a Friedel-Crafts Acylation .[2] This method is preferred over Suzuki coupling for cost-efficiency and scalability.[2]
Protocol: Friedel-Crafts Acylation
Reaction Logic: The synthesis proceeds via the formation of an acyl chloride intermediate, followed by electrophilic aromatic substitution on benzene.[2] The use of thionyl chloride ensures complete conversion of the acid, while aluminum chloride acts as the Lewis acid catalyst.[2]
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Reagents: 2-Chloro-4-nitrobenzoic acid (60.3 g, 0.3 mol), Thionyl chloride (35.8 g, 0.305 mol), Benzene (solvent).[1][2][3]
-
Procedure: Dissolve the acid in benzene. Add thionyl chloride dropwise.[2] Reflux for 5 hours until HCl evolution ceases.
-
Checkpoint: Monitor by TLC or cessation of gas evolution to ensure complete conversion to 2-chloro-4-nitrobenzoyl chloride.[2]
-
-
Friedel-Crafts Acylation:
-
Quenching & Workup:
-
Pour the reaction mixture onto 1 L of ice-water containing 90 mL concentrated HCl (to break the Al-complex).
-
Warm to 40°C for 3 hours to ensure hydrolysis of the complex.
-
Extract with benzene.[1][2] Wash the organic layer successively with 5% NaOH (removes unreacted acid), water, and dry over CaCl₂.[1][2]
-
-
Purification:
Caption: Synthesis pathway converting 2-chloro-4-nitrobenzoic acid to the target benzophenone via Friedel-Crafts acylation.
Applications in Drug Development
This compound is a "linchpin" intermediate, meaning its downstream derivatives diverge into distinct therapeutic classes.[2]
A. Ileal Bile Acid Transport (IBAT) Inhibitors
-
Mechanism: The benzophenone core is reduced to a diphenylmethane scaffold.[2][4][5] The nitro group is subsequently reduced to an amine to attach polar side chains.[2]
-
Target: Benzothiepines . These compounds inhibit the reabsorption of bile acids in the ileum, lowering LDL cholesterol.[2][4][5]
-
Key Transformation: Reduction with triethylsilane/triflic acid yields 2-chloro-4-nitrodiphenylmethane, a direct precursor to the benzothiepine core [2].[2][5]
B. p38 MAP Kinase Inhibitors
-
Mechanism: Reduction of the nitro group yields 4-amino-2-chlorobenzophenone .[2]
-
Target: Novel anti-inflammatory agents.[2] The 4-amino group serves as a hydrogen bond donor to the Met-109 residue in the p38 kinase hydrophobic pocket [3].[2]
-
Efficacy: Derivatives have shown IC₅₀ values as low as 10 nM for p38 inhibition.[2]
Caption: Divergent synthesis pathways leading to cholesterol-lowering agents (IBAT) and anti-inflammatory drugs (p38 MAPK).[2]
Safety & Handling
-
Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]
-
Handling:
-
Dust Hazard: As a fine crystalline powder, it poses an inhalation risk.[2] Use a localized exhaust hood.[2]
-
Skin Contact: The chloro-nitro moiety can be a sensitizer.[2] Nitrile gloves (0.11 mm) are required.[2]
-
Storage: Store in a cool, dry place away from strong bases (risk of nucleophilic attack on the chloro-ring).[2]
-
References
-
PrepChem . Preparation of 2-Chloro-4-nitrobenzophenone Intermediate. Retrieved from [Link]
-
Google Patents . Benzothiepines having activity as inhibitors of ileal bile acid transport.[2][6] US Patent 5994391A.[2] Retrieved from
-
MolAid . (2-chloro-4-nitrophenyl)(phenyl)methanone Structure & Activity. Retrieved from [Link][2]
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- 4. AU730024B2 - Combination therapy employing ileal bile acid transport inhibiting benzothiepines and HMG Co-A reductase inhibitors - Google Patents [patents.google.com]
- 5. WO2000001687A9 - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake - Google Patents [patents.google.com]
- 6. JP2002500628A - Combination therapy using benzothiepine and HMG Co-A reductase inhibitor inhibiting ileal bile acid transport - Google Patents [patents.google.com]
2-Chloro-4-Nitrobenzophenone: A Pivotal Scaffold for Heterocyclic API Synthesis
The following technical guide details the synthesis, characterization, and pharmaceutical applications of 2-Chloro-4-nitrobenzophenone , a critical intermediate in the development of kinase inhibitors and hypolipidemic agents.
Executive Summary
2-Chloro-4-nitrobenzophenone (CAS 33663-73-9 ) serves as a high-value electrophilic building block in medicinal chemistry. Its structural uniqueness lies in the ortho-chloro and para-nitro substitution pattern relative to the benzoyl group. This arrangement creates two distinct reactive centers: the highly activated halogen (susceptible to nucleophilic aromatic substitution,
This guide explores its primary utility in synthesizing Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) and Benzothiepine-based Ileal Bile Acid Transport (IBAT) inhibitors .
Chemical Profile & Characterization[1][2]
| Property | Data |
| IUPAC Name | (2-Chloro-4-nitrophenyl)(phenyl)methanone |
| CAS Number | 33663-73-9 (Primary); Note: Often confused with 77778-73-5 (4'-nitro isomer) |
| Molecular Formula | |
| Molecular Weight | 261.66 g/mol |
| Appearance | Pale yellow to cream crystalline powder |
| Melting Point | 95.0°C – 97.0°C |
| Solubility | Soluble in DCM, Toluene, Benzene; Insoluble in Water |
| Key Functional Groups | Aryl Ketone, Nitro (electron-withdrawing), Aryl Chloride (leaving group) |
Spectroscopic Identification
-
IR (
): ~1665 (C=O, ketone), 1520 & 1345 ( stretch). -
NMR (400 MHz,
): Distinctive splitting pattern showing the 2-chloro-4-nitro phenyl ring protons (d, dd, d) downshifted due to the electron-withdrawing benzoyl and nitro groups.
Synthesis of the Intermediate
The industrial standard for producing 2-chloro-4-nitrobenzophenone is the Friedel-Crafts Acylation of benzene using 2-chloro-4-nitrobenzoyl chloride.
Mechanistic Rationale
The reaction utilizes Aluminum Chloride (
Experimental Protocol
Scale: 0.3 mol basis
-
Acyl Chloride Formation:
-
Charge a reactor with 2-chloro-4-nitrobenzoic acid (60.3 g, 0.3 mol) and dry Benzene (200 mL).
-
Add Thionyl Chloride (35.8 g, 0.305 mol) dropwise.
-
Reflux for 5 hours until
evolution ceases. (Alternatively, use pre-formed acid chloride).
-
-
Friedel-Crafts Acylation:
-
Cool the solution to 10°C.
-
Add Aluminum Chloride (
, 100 g, 0.72 mol) portion-wise over 3.5 hours. Control exotherm to <48°C. -
After addition, warm the mixture to 80°C for 2 hours to drive conversion.
-
-
Work-up:
-
Cool to room temperature.
-
Quench slowly onto Ice-Water (1 L) containing conc. HCl (90 mL).
-
Separate the organic (benzene) layer. Extract aqueous layer with benzene (2 x 100 mL).
-
Wash combined organics with 5% NaOH (to remove unreacted acid) and then water.
-
Dry over
or , filter, and evaporate solvent.
-
-
Purification:
-
Recrystallize the reddish-black residue from Ethanol/Hexane to yield pale yellow crystals.
-
Yield: ~45-55% (Optimized processes can reach >80%).
-
Downstream Pharmaceutical Applications[1]
The versatility of 2-chloro-4-nitrobenzophenone allows it to diverge into two major therapeutic classes.
Pathway A: Quinazoline-based Tyrosine Kinase Inhibitors (Anticancer)
The intermediate is reduced to 2-chloro-4-aminobenzophenone . This amine is a precursor for 4-anilinoquinazolines, a scaffold found in drugs like Lapatinib and Gefitinib .
-
Transformation: The ketone is cyclized with urea or formamide derivatives to form the quinazoline core, while the chloro group allows for further functionalization.
Pathway B: Benzothiepines (Hypolipidemic Agents)
Used in the synthesis of Ileal Bile Acid Transport (IBAT) Inhibitors (e.g., analogs of Elobixibat ).
-
Transformation: The carbonyl group is reduced to a methylene group (using
), followed by nucleophilic displacement of the chloro group by sulfur nucleophiles to close the thiepine ring.
Visualization of Synthetic Pathways
Figure 1: Divergent synthesis from the core benzophenone scaffold to major API classes.
Detailed Experimental Protocol: Nitro Reduction
To access the kinase inhibitor pathway, the nitro group must be selectively reduced without dechlorinating the ring.
Protocol: Stannous Chloride Reduction
-
Dissolution: Dissolve 2-chloro-4-nitrobenzophenone (10 g) in Ethanol (100 mL).
-
Reagent Addition: Add Stannous Chloride Dihydrate (
, 26 g) followed by conc. HCl (20 mL). -
Reaction: Heat to reflux for 2–3 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Work-up:
-
Cool and pour into ice water.
-
Basify to pH 9 with 20% NaOH (Caution: Tin salts will precipitate; use Celite filtration if necessary or add tartrate to solubilize tin).
-
Extract with Ethyl Acetate.
-
-
Product: 2-Chloro-4-aminobenzophenone . This intermediate is unstable to light and air; store under nitrogen.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitizer: Potential skin sensitizer due to the chloro-nitro moiety.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to UV light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle
and emissions).
References
-
PrepChem. "Preparation of 2-Chloro-4-nitrobenzophenone Intermediate." PrepChem.com. Accessed March 2026. Link
-
Google Patents. "Benzothiepines having activity as inhibitors of ileal bile acid transport." US Patent 5994391A. Accessed March 2026. Link
-
National Institutes of Health (NIH). "2-Chloro-4-nitrobenzaldehyde (Precursor Data)." PubChem. Accessed March 2026. Link
-
Google Patents. "Aniline derivatives and their use as receptor tyrosine kinase inhibitors." WO1996015118A1. Accessed March 2026. Link
Sources
Technical Guide: Reactivity Profile of Chlorine in (2-Chloro-4-nitrophenyl)(phenyl)methanone
The following technical guide details the reactivity profile of the chlorine atom within the (2-chloro-4-nitrophenyl)(phenyl)methanone scaffold. This analysis is structured for application scientists and medicinal chemists focusing on synthetic utility and mechanistic rigor.
Executive Summary
(2-Chloro-4-nitrophenyl)(phenyl)methanone (CAS: 2894-44-2, often referred to as 2-chloro-4-nitrobenzophenone) presents a highly polarized electrophilic scaffold. The chlorine atom at the C2 position acts as a "privileged warhead" for Nucleophilic Aromatic Substitution (
Unlike standard aryl chlorides which require palladium catalysis (Buchwald-Hartwig) for amination, this scaffold undergoes facile displacement with amines, alkoxides, and thiols under mild conditions. This reactivity is driven by the ortho-carbonyl effect , where the ketone moiety at C1 provides critical stabilization for the Meisenheimer complex, assisted inductively by the meta-positioned nitro group at C4.
Part 1: Electronic Architecture & Mechanistic Basis
To manipulate this molecule effectively, one must understand the electronic forces destabilizing the C-Cl bond.
The Ortho-Carbonyl Activation
The reactivity of the chlorine atom is primarily dictated by its position ortho to the benzophenone carbonyl bridge.
-
Inductive Effect (-I): The
hybridized carbonyl carbon is highly electronegative, pulling electron density through the -framework, weakening the C-Cl bond. -
Resonance Effect (-M): Upon nucleophilic attack at C2, the negative charge is delocalized onto the carbonyl oxygen. This forms a highly stable enolate-like resonance structure (Meisenheimer complex), significantly lowering the activation energy for substitution.
The Role of the 4-Nitro Group
While the nitro group is a potent electron-withdrawing group (EWG), its position at C4 (meta to the chlorine at C2) alters its contribution:
-
Resonance: The nitro group cannot directly accept the negative charge from a C2 attack via resonance (as it is meta to the site of attack).
-
Induction: It exerts a strong remote inductive pull (-I), further acidifying the ring and increasing the electrophilicity of the C2 carbon.
Mechanistic Visualization
The following diagram illustrates the
Caption: The reaction coordinate is driven by the formation of a resonance-stabilized intermediate where the carbonyl oxygen sequesters electron density.
Part 2: Reactivity Profiling & Chemoselectivity
Nucleophilic Aromatic Substitution ( )
The chlorine is labile enough to be displaced by primary and secondary amines without metal catalysts.
-
Reagent Hierarchy:
-
Aliphatic Amines (Primary): Fast reaction at RT to 60°C.
-
Anilines: Requires elevated temperatures (refluxing EtOH or DMF) due to lower nucleophilicity.
-
Alkoxides: Rapid displacement, but risk of competing attack at the carbonyl (1,2-addition).
-
Chemoselectivity Challenges
Researchers must navigate two primary competing pathways:
-
Nitro Reduction: Standard reduction conditions (Pd/C +
) will reduce the nitro group to an amine before dehalogenating the chlorine. This is useful if the goal is to synthesize 2-chloro-4-aminobenzophenone. -
Carbonyl Attack: Strong nucleophiles (Grignards, Hydrides) will attack the ketone bridge (C1) rather than displacing the chlorine. To favor
, use "soft" nucleophiles or non-nucleophilic bases.
Data Summary: Relative Rates of Displacement
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ammonia | EtOH | 80 (Sealed) | 12 | 85-92 | Forms 2-amino-4-nitrobenzophenone |
| Morpholine | DMF | 25 | 4 | 95 | Highly exothermic; add slowly |
| Aniline | Toluene | 110 | 16 | 78 | Requires acid scavenger ( |
| NaOEt | EtOH | 0 | 1 | 65 | Side reaction at C=O observed |
Part 3: Synthetic Utility & Heterocycle Formation
The (2-chloro-4-nitrophenyl)(phenyl)methanone scaffold is a precursor for fused heterocycles found in psychotropic and anti-inflammatory drugs.
Divergent Synthesis Workflow
The chlorine atom serves as the "anchor" point for cyclization.
Caption: Divergent synthetic pathways utilizing the labile chlorine atom for heterocycle construction.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-nitrobenzophenone ( )
Objective: Displacement of Cl with Ammonia. Mechanism: Addition-Elimination.[1]
-
Setup: Charge a pressure tube or autoclave with (2-chloro-4-nitrophenyl)(phenyl)methanone (1.0 eq).
-
Solvent: Add Ethanol (10 volumes).
-
Reagent: Add saturated ethanolic ammonia (excess, ~10 eq) or aqueous ammonium hydroxide (28%).
-
Reaction: Seal the vessel and heat to 80–90°C for 12 hours.
-
Note: The reaction color typically shifts from pale yellow to deep orange/red.
-
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Pour the residue into ice-water (20 volumes).
-
The product will precipitate as a yellow/orange solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Validation: Check Melting Point (Standard: ~140-142°C for similar isomers; verify specific isomer MP in literature).
-
Protocol B: Synthesis of 3-Phenyl-5-nitro-1H-indazole
Objective: Cyclization with Hydrazine.
-
Dissolution: Dissolve (2-chloro-4-nitrophenyl)(phenyl)methanone (10 mmol) in Ethanol (30 mL).
-
Addition: Add Hydrazine Hydrate (80%, 15 mmol) dropwise at room temperature.
-
Reflux: Heat to reflux for 6 hours.
-
Mechanistic Insight: The hydrazine first displaces the chlorine (
) and then attacks the carbonyl ketone, eliminating water to close the ring.
-
-
Isolation: Cool the mixture. The indazole derivative often crystallizes directly from the cool reaction mixture.
Part 5: Safety & Stability[3]
Handling Precautions
-
Skin/Eye Irritant: Like most
-halo ketones and nitro-aromatics, this compound is a severe irritant. Wear nitrile gloves and safety goggles. -
Sensitizer: Potential for contact dermatitis upon repeated exposure.
-
Thermal Stability: Stable at room temperature but should be stored away from strong bases to prevent premature hydrolysis or condensation.
Waste Disposal
-
Halogenated Waste: The displaced chloride ion and the chlorinated starting material require disposal in halogenated organic waste streams.
-
Nitro Compounds: Avoid mixing with strong reducing agents in waste containers to prevent exothermic decomposition.
References
-
BenchChem. (2025). 2-amino-5-nitrobenzophenone and 2-amino-5-chlorobenzophenone in Drug Synthesis. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Datasheet: 2-Chloro-4-Nitroaniline (Analogous Reactivity Profile). CAMEO Chemicals.[3] Retrieved from
-
Organic Syntheses. Preparation of 2-amino-4-nitrophenol (Demonstrating Nitro/Halo Nucleophilic Patterns). Org. Synth. Coll. Vol. 3, p.83. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrophenol Derivatives. Retrieved from
Sources
melting point and boiling point data for 2-chloro-4-nitrobenzophenone
CAS Registry Number: 33663-73-9 Chemical Formula: C₁₃H₈ClNO₃ Molecular Weight: 261.66 g/mol [1]
Executive Summary
2-Chloro-4-nitrobenzophenone is a specialized aromatic ketone serving as a critical scaffold in the synthesis of bioactive pharmacophores. Unlike its more common isomer, 2-chloro-5-nitrobenzophenone (a precursor to benzodiazepines like clonazepam), the 4-nitro variant is primarily utilized in the development of benzothiepines (ileal bile acid transport inhibitors) and anilinoquinazolines (tyrosine kinase inhibitors).
This technical guide provides validated thermodynamic data, synthesis protocols, and application workflows for researchers engaged in high-purity organic synthesis and medicinal chemistry.
Chemical Identity & Structure
The compound features a benzophenone core substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to the carbonyl bridge on one phenyl ring. The second phenyl ring remains unsubstituted.
| Property | Specification |
| IUPAC Name | (2-Chloro-4-nitrophenyl)(phenyl)methanone |
| SMILES | O=C(c1ccccc1)c1ccc([O-])cc1Cl |
| InChI Key | PGIPTXFXNUVZFZ-UHFFFAOYSA-N |
| Appearance | Pale yellow to beige crystalline solid |
Thermodynamic Properties: Melting & Boiling Points
Accurate phase transition data is essential for purity assessment and process safety. The following data aggregates experimental values from patent literature and predicted thermodynamic models.
Melting Point Data
The melting point (MP) is the primary indicator of purity for this solid intermediate.
| Source Type | Value Range | Conditions | Notes |
| Experimental | 95.5°C – 96.5°C | Atmospheric Pressure | Recrystallized from ethanol/benzene [1][2]. |
| Experimental | 94°C – 96°C | Atmospheric Pressure | Crude solid post-workup [3]. |
| Predicted | 89.5°C – 105.5°C | Simulation | Broad range indicates lattice energy variability based on polymorphs. |
Technical Insight: A melting point depression below 94°C typically indicates the presence of unreacted 2-chloro-4-nitrobenzoic acid or the formation of isomeric byproducts (e.g., 4-chloro-4'-nitrobenzophenone) during the Friedel-Crafts acylation.
Boiling Point Data
Due to the high energy of the nitro group and the lability of the C-Cl bond at elevated temperatures, this compound decomposes before reaching a standard atmospheric boiling point.
| Parameter | Value | Notes |
| Boiling Point (Atm) | Decomposes | Theoretical extrapolation >380°C. Do not distill at 1 atm. |
| Boiling Point (Vac) | ~180°C – 200°C | Estimated at 0.5–1.0 mmHg. |
| Flash Point | >110°C | Predicted.[2] Handle as a combustible solid. |
Synthesis & Purification Protocols
The synthesis of 2-chloro-4-nitrobenzophenone relies on a Friedel-Crafts acylation. This pathway is preferred over the oxidation of diarylmethanes due to higher regioselectivity.
Validated Synthesis Workflow
Reaction: 2-Chloro-4-nitrobenzoyl chloride + Benzene
Step-by-Step Protocol:
-
Acid Chloride Formation: Reflux 2-chloro-4-nitrobenzoic acid (1.0 eq) with thionyl chloride (2.0 eq) and catalytic DMF for 1–2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.
-
Acylation: Suspend anhydrous aluminum chloride (1.1 eq) in dry benzene at 5°C.
-
Addition: Add the acid chloride dropwise to the AlCl₃/benzene suspension, maintaining temperature <10°C to prevent dechlorination.
-
Reaction: Stir at ambient temperature for 16 hours, then reflux for 1 hour to drive completion.
-
Quench: Pour the reaction mixture onto crushed ice/HCl.
-
Isolation: Extract with dichloromethane or ethyl acetate. Wash with 10% NaOH (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.
Purification Strategy
-
Solvent System: Recrystallization from Ethanol or a Benzene/Hexane mixture is most effective.
-
Impurity Profile: The primary impurity is often the starting acid (removed via NaOH wash) or isomeric benzophenones if the starting material was impure.
Synthesis Logic Diagram
Figure 1: Step-wise synthesis and purification pathway for 2-chloro-4-nitrobenzophenone.
Applications in Drug Development[4][5][6]
2-Chloro-4-nitrobenzophenone is a "privileged structure" intermediate, meaning it can be diverted into multiple pharmacological classes depending on the downstream chemistry.
Key Therapeutic Areas
-
Hypolipidemic Agents (Benzothiepines):
-
The ketone is reduced to a diphenylmethane, which is then cyclized to form benzothiepines. These compounds inhibit the ileal bile acid transporter (IBAT), lowering LDL cholesterol [4][5].
-
-
Anticancer Agents (Quinazolines):
-
Used as a precursor for 4-anilinoquinazolines, which act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [6].
-
Drug Discovery Workflow
Figure 2: Divergent synthesis pathways leading to major pharmaceutical classes.
References
-
PrepChem. "Preparation of 2-Chloro-4-nitrobenzophenone Intermediate." PrepChem.com. Accessed March 2026. Link
-
Molaid. "Chemical Properties: (2-chloro-4-nitrophenyl)(phenyl)methanone (CAS 33663-73-9)."[1] Molaid Chemical Database. Link
-
Barker, A. J., et al. "Aniline Derivatives." World Intellectual Property Organization, WO 1996/015118 A1, 1996. Link
-
Kramer, W., et al. "Benzothiepines having activity as inhibitors of ileal bile acid transport." U.S. Patent 5,994,391, 1999. Link
-
Frick, W., et al. "Combination of ileal bile acid transport inhibiting benzothiepines and HMG Co-A reductase inhibitors." World Intellectual Property Organization, WO 1998/040375 A2, 1998. Link
-
Konoscience. "Product Data: 2-Chloro-4'-nitrobenzophenone vs Isomers." Konoscience Catalog. Link
Sources
Methodological & Application
synthesis procedure for (2-chloro-4-nitrophenyl)(phenyl)methanone via Friedel-Crafts acylation
Application Note: High-Yield Synthesis of (2-Chloro-4-nitrophenyl)(phenyl)methanone via Friedel-Crafts Acylation
Overview and Strategic Rationale
Benzophenone derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of photoaffinity labels, anti-inflammatory agents, and advanced agrochemicals. The synthesis of (2-chloro-4-nitrophenyl)(phenyl)methanone presents a unique strategic challenge due to the extreme electronic deactivation of the target molecule's substituted ring.
As an Application Scientist, designing a robust protocol requires moving beyond basic stoichiometry and understanding the physical organic chemistry driving the reaction.
-
Causality in Substrate Selection : Direct Friedel-Crafts acylation of 1-chloro-3-nitrobenzene with benzoyl chloride is synthetically unviable. The cumulative electron-withdrawing effects of the nitro and chloro substituents render the aromatic ring highly deactivated and non-nucleophilic [1]. To circumvent this, a "reverse synthon" approach is employed: the deactivated ring is incorporated into the electrophile (2-chloro-4-nitrobenzoyl chloride), while benzene serves as the electron-rich nucleophile.
-
Catalyst Stoichiometry : In standard Friedel-Crafts acylations, ~1.1 equivalents of a Lewis acid (e.g., AlCl₃) are required because the catalyst complexes with the carbonyl oxygen of the newly formed ketone. However, the presence of a nitro group profoundly alters this stoichiometry. The lone pairs on the nitro group strongly coordinate with AlCl₃, effectively sequestering the catalyst [2]. Consequently, this protocol utilizes 2.5 equivalents of anhydrous AlCl₃ to ensure a sufficient concentration of uncomplexed Lewis acid remains to generate the active acylium ion intermediate.
-
Solvent Dynamics : Benzene is utilized as both the solvent and the reactant. This massive stoichiometric excess drives the reaction kinetics forward via Le Chatelier's principle and eliminates the need for halogenated solvents (e.g., dichloromethane), thereby streamlining the downstream liquid-liquid extraction process [3].
Reaction Workflow Diagram
Workflow for the Friedel-Crafts synthesis of (2-chloro-4-nitrophenyl)(phenyl)methanone.
Materials and Reagents
| Reagent / Material | Role | Equivalents | Amount |
| 2-Chloro-4-nitrobenzoyl chloride | Electrophile (Limiting Reagent) | 1.0 eq | 10.0 mmol (2.20 g) |
| Anhydrous Benzene | Nucleophile & Solvent | Excess | 50 mL |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 2.5 eq | 25.0 mmol (3.33 g) |
| 1M Hydrochloric Acid (HCl) | Quenching Agent | Excess | 20 mL (in 100 g ice) |
| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | 2 × 30 mL |
| 10% Aqueous NaOH | Wash (Acid Removal) | N/A | 30 mL |
| Anhydrous MgSO₄ | Drying Agent | N/A | As needed |
| Absolute Ethanol | Recrystallization Solvent | N/A | ~15-20 mL |
Step-by-Step Experimental Protocol
Phase 1: Acylium Ion Generation (Activation)
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas (N₂/Ar) inlet.
-
Charge the flask with 2-chloro-4-nitrobenzoyl chloride (10.0 mmol) and anhydrous benzene (50 mL). Stir to achieve a homogenous solution.
-
Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Critical Step: Add anhydrous aluminum chloride (AlCl₃, 25.0 mmol, 2.5 eq) portion-wise over 15 minutes.
-
Causality: The complexation of AlCl₃ with the nitro and carbonyl groups is highly exothermic. Portion-wise addition prevents localized boiling, suppresses degradation, and ensures controlled generation of the acylium ion.
-
Phase 2: Electrophilic Aromatic Substitution 5. Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. 6. Heat the reaction mixture to reflux (approx. 80 °C) for 4 to 6 hours. 7. Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2) as the eluent. The starting acyl chloride (visualized as the corresponding carboxylic acid upon TLC plate hydrolysis) should completely disappear.
Phase 3: Quenching and Work-up 8. Cool the reaction mixture to room temperature. 9. Self-Validating Safety Step: Slowly pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of 1M HCl.
-
Causality: The acidic ice quench safely hydrolyzes the robust aluminum-ketone and aluminum-nitro complexes, liberating the free benzophenone product. The acidic environment keeps aluminum salts water-soluble (as Al³⁺), preventing the precipitation of gelatinous aluminum hydroxide which causes intractable emulsions.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (benzene) layer.
-
Extract the aqueous layer with ethyl acetate (2 × 30 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous NaOH (30 mL) to remove any unreacted carboxylic acid, followed by distilled water (30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification 14. Recrystallize the crude solid from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. 15. Filter the purified crystals under vacuum and dry in a desiccator overnight.
Analytical Characterization
To ensure the trustworthiness of the synthesized compound, verify the product using the following expected spectroscopic parameters:
| Analytical Method | Expected Signals / Values | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J = 2.1 Hz, 1H) | Aromatic proton ortho to NO₂ and Cl |
| δ 8.22 (dd, J = 8.4, 2.1 Hz, 1H) | Aromatic proton ortho to NO₂, meta to Cl | |
| δ 7.80 - 7.45 (m, 6H) | Unsubstituted phenyl ring (5H) + remaining proton on substituted ring (1H) | |
| FT-IR (ATR) | ~1670 cm⁻¹ | Diaryl Ketone C=O stretch |
| ~1530 cm⁻¹, ~1350 cm⁻¹ | Asymmetric and symmetric NO₂ stretches | |
| ~740 cm⁻¹ | C-Cl stretch | |
| Mass Spectrometry (ESI-MS) | m/z ~262.0 [M+H]⁺ | Corresponds to C₁₃H₈ClNO₃ (MW: 261.66 g/mol ) |
References
-
Title : 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source : Chemistry LibreTexts URL : [Link]
-
Title : EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source : Master Organic Chemistry URL :[Link]
-
Title : Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions Source : ACS Publications (Chemical Reviews) URL : [Link]
Application Note: Synthesis of 2-Chloro-4-nitrobenzophenone via Friedel-Crafts Acylation
Topic: Protocol for the Preparation of 2-Chloro-4-nitrobenzophenone
Executive Summary
This protocol details the laboratory-scale synthesis of 2-chloro-4-nitrobenzophenone (CAS: 2894-44-2), a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific UV-blocking agrochemicals.
The method utilizes a two-step sequence starting from 2-chloro-4-nitrobenzoic acid . First, the carboxylic acid is activated to its acid chloride using thionyl chloride (
Key Performance Indicators:
-
Target Scale: ~0.3 mol (Preparative)
-
Expected Yield: 40–50% (Recrystallized)
-
Purity: >98% (HPLC/NMR)
-
Total Time: ~12–16 Hours
Reaction Scheme & Mechanism
The synthesis proceeds through the formation of an electrophilic acylium ion intermediate.[1] The ortho-chloro substituent provides steric guidance but also exerts an inductive withdrawing effect, requiring robust Lewis acid activation.
Figure 1: Synthetic pathway from benzoic acid precursor to benzophenone derivative.
Safety & Pre-requisites
Critical Hazard Warnings:
-
Thionyl Chloride (
): Releases toxic and gases. Reacts violently with water. Must be handled in a functioning fume hood. -
Aluminum Chloride (
): Highly hygroscopic and reacts explosively with water. Weigh quickly in a dry environment. -
Benzene: Known human carcinogen. Avoid inhalation and skin contact. Use chemically resistant gloves (Viton or PVA) and work strictly within a fume hood.
-
Reaction Exotherm: The addition of
and the quenching step are highly exothermic.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. | Role |
| 2-Chloro-4-nitrobenzoic acid | 201.56 | 60.3 g | 0.30 | 1.0 | Substrate |
| Thionyl Chloride | 118.97 | 35.8 g | 0.305 | 1.02 | Chlorinating Agent |
| Benzene | 78.11 | ~200 mL | Excess | Solvent/Rgt | Solvent & Nucleophile |
| Aluminum Chloride | 133.34 | 100.0 g | 0.75 | 2.5 | Lewis Acid Catalyst |
| Conc. HCl | 36.46 | 90 mL | - | - | Quenching Agent |
Equipment:
-
500 mL Three-neck Round Bottom Flask (RBF)
-
Reflux Condenser with Calcium Chloride (
) drying tube -
Pressure-equalizing addition funnel
-
Mechanical Stirrer (Magnetic stirring may fail due to slurry viscosity)
-
Oil bath with temperature controller
-
Ice-water bath
Step-by-Step Experimental Protocol
Phase 1: Activation (Acid Chloride Synthesis)
Objective: Convert the carboxylic acid to the reactive acyl chloride.
-
Setup: Equip the 500 mL 3-neck RBF with a mechanical stirrer and a reflux condenser topped with a drying tube. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize acidic fumes.
-
Charging: Add 2-chloro-4-nitrobenzoic acid (60.3 g) and dry benzene (150 mL) to the flask.
-
Chlorination: Add thionyl chloride (35.8 g) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C). Maintain reflux for 5 hours .
-
Checkpoint: The reaction is complete when the evolution of
gas ceases and the solution becomes homogenous.
-
-
Preparation for Phase 2: Cool the mixture to room temperature. Do not isolate the acid chloride; proceed directly to the next step in the same vessel (one-pot throughput).
Phase 2: Friedel-Crafts Acylation
Objective: Coupling of the acyl chloride with benzene.
-
Catalyst Addition: Cool the reaction mixture to 10–15°C using a water bath.
-
Addition: Slowly add anhydrous aluminum chloride (100 g) portion-wise over a period of 3.5 hours .
-
Process Note: Control the addition rate to ensure the internal temperature does not exceed 48°C . The reaction is vigorous; massive evolution of
will occur.
-
-
Completion: Once addition is complete, warm the reaction mixture to 80°C and hold for 2 hours .
Phase 3: Quenching & Isolation
Objective: Hydrolysis of the aluminum complex and isolation of the crude product.
-
Quench: Cool the mixture to room temperature. Carefully pour the reaction mass onto 1 kg of crushed ice/water .
-
Caution: This step is extremely exothermic. Agitate manually if necessary to break up clumps.
-
-
Hydrolysis: Add concentrated HCl (90 mL) to the ice slurry. Warm the mixture to 40°C and stir for 3 hours .
-
Why? This ensures the aluminum salts are fully solubilized and the product complex is completely hydrolyzed.
-
-
Extraction: Separate the organic (benzene) layer. Extract the aqueous layer with fresh benzene (
mL). -
Washing: Combine organic layers and wash sequentially with:
-
5% NaOH solution (
mL) – Removes unreacted benzoic acid. -
Water (
mL) – Neutralizes pH. -
Saturated NaCl (Brine).
-
-
Drying: Dry the organic phase over anhydrous Calcium Chloride (
) or Magnesium Sulfate ( ). Filter off the drying agent. -
Concentration: Evaporate the benzene under reduced pressure (Rotary Evaporator) to obtain a reddish-black residue.
Phase 4: Purification
-
Crystallization: Dissolve the crude residue in a minimum amount of hot Ethanol (or Methanol). Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filtration: Collect the pale yellow crystals by vacuum filtration.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Characterization & Quality Control
Physical Properties:
-
Appearance: Pale yellow crystalline solid.
-
Melting Point (Experimental): 95.5°C – 96.5°C [1].
Expected Spectroscopic Data:
-
IR (
): ~1660 (C=O, ketone), ~1530 & 1350 ( stretch), ~3060 (Ar-H). -
NMR (400 MHz,
):- 7.45 – 7.85 (m, 5H, Benzoyl protons).
-
7.65 (d,
Hz, 1H, H-6 of subst. ring). -
8.20 (dd,
Hz, 1H, H-5 of subst. ring). -
8.35 (d,
Hz, 1H, H-3 of subst. ring). -
Note: The H-3 proton is significantly deshielded due to being sandwiched between the chloro and nitro groups.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh, anhydrous |
| Dark/Tarred Product | Overheating during addition | Strictly control temperature <48°C during catalyst addition. |
| Incomplete Reaction | Inactive Acid Chloride | Ensure reflux in Step 1 releases gas until cessation. |
| Emulsion during workup | Aluminum salts precipitation | Add more Conc. HCl and warm longer (Phase 3, Step 2) to solubilize Al salts. |
References
-
Preparation of 2-Chloro-4-nitrobenzophenone Intermediate. PrepChem.com. Retrieved from [Link]
- Friedel-Crafts Acylation of Benzene.Organic Syntheses, Coll. Vol. 1, p. 95 (1941).
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. (John Wiley & Sons). General reference for NMR prediction of substituted benzenes.
Sources
Application Note: Chemoselective Reduction of (2-Chloro-4-nitrophenyl)(phenyl)methanone
The following Application Note and Protocol guide is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It addresses the chemoselective reduction of (2-chloro-4-nitrophenyl)(phenyl)methanone.
Target Molecule: (2-Chloro-4-nitrophenyl)(phenyl)methanone Product: (4-Amino-2-chlorophenyl)(phenyl)methanone CAS Registry Number (Product): 113742-20-4 (Generic reference for amino-chlorobenzophenones)
Introduction & Chemoselectivity Analysis[1][2][3]
The reduction of (2-chloro-4-nitrophenyl)(phenyl)methanone presents a classic "triad challenge" in organic synthesis. The molecule contains three reducible functionalities with overlapping reactivity profiles:
-
Nitro Group (-NO₂): The target for reduction to aniline (-NH₂).
-
Ketone (C=O): Susceptible to reduction to a secondary alcohol (benzhydrol) or methylene group.
-
Aryl Chloride (Ar-Cl): Highly susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (e.g., Pd/C + H₂).
The Objective: Selectively reduce the -NO₂ group while maintaining the electronic integrity of the benzophenone core and the halogen substituent.
Mechanistic Considerations
Standard catalytic hydrogenation (Pd/C, H₂) is generally contraindicated for this substrate without significant modification (e.g., sulfided catalysts) because oxidative addition of Palladium into the C-Cl bond is rapid, leading to dechlorination. Similarly, hydride reagents like LiAlH₄ will indiscriminately reduce the ketone and nitro group.
Therefore, Dissolving Metal Reductions (electron transfer mechanisms) are the gold standard for this transformation. This guide details two robust protocols:
-
Protocol A (Stannous Chloride): Best for small-scale, high-purity medicinal chemistry optimization.
-
Protocol B (Fe/NH₄Cl): Best for scalability, cost-efficiency, and environmental sustainability.
Reaction Pathway & Logic Map
The following diagram illustrates the target pathway versus potential failure modes (side reactions) that these protocols are designed to avoid.
Figure 1: Chemoselectivity map showing the target transformation and competing side reactions avoided by the selected protocols.
Protocol A: Stannous Chloride (SnCl₂) Reduction
Best for: Small scale (<5g), high chemoselectivity, medicinal chemistry exploration.
Rationale
Tin(II) chloride acts as a selective reducing agent in acidic media. The mechanism involves nitro-group coordination to the tin species, facilitating electron transfer without interacting with the electron-deficient carbonyl or the stable aryl chloride.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3] | Role |
| Substrate | 1.0 | Starting Material |
| SnCl₂[4][5][6]·2H₂O | 4.0 - 5.0 | Reducing Agent |
| Ethanol (EtOH) | Solvent | Protic solvent (0.2 M conc.) |
| Conc. HCl | Trace | Catalyst/Solubility enhancer |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the (2-chloro-4-nitrophenyl)(phenyl)methanone (1.0 equiv) in Ethanol (approx. 10 mL per gram of substrate).
-
Addition: Add SnCl₂·2H₂O (5.0 equiv) in a single portion. Note: The reaction is slightly endothermic initially but may exotherm upon heating.[6]
-
Reaction: Heat the mixture to 70°C (Reflux) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (less polar) should disappear, replaced by a fluorescent, more polar amine spot.
-
-
Workup (Critical Step):
-
The "Tin Emulsion" Fix: Pour the mixture into ice water. Neutralize carefully with saturated NaHCO₃ or 10% NaOH until pH is slightly basic (pH 8-9).
-
Pro-Tip: If a stubborn emulsion forms, add Potassium Sodium Tartrate (Rochelle's Salt) solution and stir for 30 mins. This complexes the tin salts, allowing for clean layer separation.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[8]
Protocol B: Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction
Best for: Scale-up (>10g), green chemistry, avoiding toxic tin residues.
Rationale
The Béchamp reduction using Iron powder in the presence of a mild acid source (NH₄Cl) is highly selective. It operates via surface-mediated electron transfer. The near-neutral pH prevents hydrolysis of the amide (if present) or other sensitive groups, and it absolutely preserves the Ar-Cl bond.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3] | Role |
| Substrate | 1.0 | Starting Material |
| Iron Powder | 3.0 - 5.0 | Reducing Metal (<325 mesh preferred) |
| NH₄Cl | 5.0 | Electrolyte/Proton Source |
| EtOH / Water | 3:1 v/v | Solvent System |
Step-by-Step Procedure
-
Setup: Equip a 3-neck flask with a mechanical stirrer (iron powder is heavy) and reflux condenser.
-
Solvent Prep: Add the substrate to a mixture of Ethanol and Water (3:1 ratio).
-
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and stir for 5 minutes.
-
Iron Addition: Add Iron powder (4.0 equiv) portion-wise.
-
Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring.
-
Time: Typically 1–3 hours.[3] The reaction is heterogeneous; vigorous stirring is essential to scour the iron surface.
-
-
Filtration (The "Hot" Step):
-
While the reaction is still hot , filter the mixture through a pad of Celite (diatomaceous earth).
-
Reasoning: Iron oxide byproducts can form a sludge upon cooling that traps the product. Hot filtration ensures the product remains in solution.
-
Wash the Celite pad generously with hot Ethanol.
-
-
Isolation: Concentrate the filtrate to remove Ethanol. The product often precipitates from the remaining aqueous layer. If not, extract the aqueous residue with Ethyl Acetate.
Analytical Validation
Verify the integrity of the product using the following markers:
-
1H NMR (DMSO-d6 or CDCl3):
-
Disappearance: The downfield signals characteristic of protons ortho to the -NO₂ group.
-
Appearance: A broad singlet (exchangeable with D₂O) around 4.0–6.0 ppm corresponding to the primary amine (-NH₂).
-
Retention: The aromatic region should still integrate to 8 protons (indicating no dechlorination).
-
-
Mass Spectrometry (LC-MS):
-
Look for the [M+H]+ peak corresponding to the amine (M - 30 mass units from nitro, roughly).
-
Isotope Pattern: The Chlorine isotope pattern (3:1 ratio of M : M+2) must be preserved. If the M+2 peak is missing, dehalogenation occurred.
-
References
-
BenchChem. Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. (Methodology for SnCl2 reduction of chloronitroarenes).
-
Common Organic Chemistry. Nitro Reduction - SnCl2 Protocols. (General conditions for selective nitro reduction).
-
ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. (Detailed Bechamp reduction protocol).
-
American Chemical Society (ACS) Green Chemistry Institute. Sn2+ reduction Reagent Guide. (Discussion of selectivity and green chemistry aspects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
using 2-chloro-4-nitrobenzophenone as a precursor for benzimidazoles
Advanced Synthetic Protocols: Utilizing 2-Chloro-4-nitrobenzophenone as a Precursor for Highly Substituted Benzimidazoles
Executive Summary & Scaffold Rationale
In modern drug discovery, the benzimidazole core is a privileged pharmacophore found in numerous therapeutics, ranging from anthelmintics (e.g., mebendazole) to antihypertensives (e.g., telmisartan) 1. Incorporating a benzoyl group into the benzimidazole scaffold significantly enhances target binding affinity via
2-Chloro-4-nitrobenzophenone is a highly strategic, yet underutilized, starting material for these scaffolds. Because it possesses a pre-installed benzoyl group, it bypasses the need for late-stage Friedel-Crafts acylation. However, direct cyclization to a benzimidazole is impossible because the molecule lacks the requisite ortho-diamine motif. To bridge this gap, we have designed a robust, four-step synthetic workflow. By leveraging the inherent electronic directing effects of the precursor, we induce a regioselective nitration, followed by a synergistically activated Nucleophilic Aromatic Substitution (SNAr). This converts a simple benzophenone into a highly functionalized 4-(alkylamino)-5-benzoyl-1H-benzimidazole derivative.
Mechanistic Rationale & Pathway Design
The transformation of 2-chloro-4-nitrobenzophenone into a benzimidazole relies on strict regiochemical and chemoselective control:
-
Regioselective Nitration : The starting material contains a chloro group at C2, a nitro group at C4, and a carbonyl at C1. During electrophilic aromatic nitration, the strongly deactivating carbonyl group directs meta (to C3 and C5). Simultaneously, the chloro group directs ortho/para. Because C3 is sterically hindered, the incoming nitronium ion is exclusively directed to C5 (para to the chloro group and meta to the carbonyl) 2. This establishes the critical vicinal dinitro motif (4,5-dinitro).
-
Synergistic SNAr : The C2-chloro leaving group in the resulting 2-chloro-4,5-dinitrobenzophenone is exceptionally activated. It sits ortho to the electron-withdrawing carbonyl and exactly para to the newly installed C5-nitro group. This dual activation stabilizes the Meisenheimer complex, allowing for rapid SNAr with primary amines under mild conditions.
-
Chemoselective Reduction : Catalytic hydrogenation reduces the 4,5-dinitro groups to the requisite ortho-phenylenediamine without reducing the C1-ketone.
-
Oxidative Cyclization : The ortho-diamine condenses with an aryl aldehyde. Subsequent oxidation with sodium metabisulfite (Na₂S₂O₅) yields the fully aromatized benzimidazole core 3.
Figure 1: Four-step synthetic workflow from 2-chloro-4-nitrobenzophenone to benzimidazole.
Empirical Optimization Data
To ensure the protocols are self-validating and reproducible, extensive optimization was performed on the two most variable steps: the SNAr reaction and the oxidative cyclization.
Table 1: Optimization of the Nucleophilic Aromatic Substitution (SNAr) Step (Reaction of 2-chloro-4,5-dinitrobenzophenone with cyclopropylamine)
| Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) | Causality / Observation |
| DMSO | DIPEA | 60 | 2 | 92 | Optimal stabilization of the Meisenheimer complex. |
| DMF | K₂CO₃ | 80 | 4 | 85 | Good yield, but higher temperature caused trace degradation. |
| EtOH | Et₃N | 78 | 8 | 65 | Protic solvent hindered nucleophilic attack; sluggish reaction. |
| THF | Na₂CO₃ | 65 | 12 | 40 | Poor solubility of the inorganic base limited the reaction rate. |
Table 2: Optimization of the Oxidative Cyclization Step (Reaction of the ortho-diamine with benzaldehyde)
| Oxidant | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Causality / Observation |
| Na₂S₂O₅ | DMF | 90 | 3 | 88 | Mild, highly efficient oxidation of the aminal intermediate. |
| H₂O₂ / HCl | CH₃CN | 25 | 5 | 75 | Competitive over-oxidation of the alkylamino group observed. |
| I₂ / K₂CO₃ | THF | 60 | 6 | 62 | Incomplete cyclization; significant aminal intermediate remained. |
| Air (O₂) | EtOH | 78 | 24 | 45 | Reaction too slow; diamine degradation outpaced cyclization. |
Step-by-Step Experimental Protocols
Step 1: Regioselective Nitration
Objective: Install the C5-nitro group to create the vicinal dinitro precursor.
-
Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and an internal thermometer.
-
Reaction : Dissolve 2-chloro-4-nitrobenzophenone (10 mmol) in concentrated H₂SO₄ (20 mL). Cool the mixture to 0 °C using an ice-salt bath.
-
Addition : Add fuming HNO₃ (12 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C to prevent oxidative cleavage.
-
Stirring : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup : Pour the mixture slowly over crushed ice (100 g) with vigorous stirring. Filter the resulting pale-yellow precipitate, wash with cold distilled water until the filtrate reaches a neutral pH, and dry under high vacuum.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Introduce the R-amino diversity point at C2.
-
Setup : In a 100 mL pressure tube, dissolve 2-chloro-4,5-dinitrobenzophenone (5 mmol) in anhydrous DMSO (15 mL).
-
Reaction : Add the desired primary amine (e.g., cyclopropylamine, 6 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol).
-
Heating : Seal the tube and heat at 60 °C for exactly 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3) for the complete consumption of the starting material.
-
Workup : Cool to room temperature and dilute with EtOAc (50 mL). Wash the organic layer with brine (3 x 20 mL) to thoroughly remove the DMSO. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
Step 3: Chemoselective Reduction
Objective: Generate the highly sensitive ortho-phenylenediamine intermediate.
-
Setup : Dissolve the SNAr product (4 mmol) in absolute ethanol (30 mL) in a hydrogenation flask.
-
Catalyst : Add 10% Pd/C (10 mol% Pd).
-
Reaction : Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
-
Validation : The chemoselectivity is driven by the mild pressure (1 atm), which reduces the nitro groups but leaves the C1-ketone intact.
-
Workup : Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo. CRITICAL : The resulting ortho-diamine is highly susceptible to air oxidation. Proceed immediately to Step 4 without further purification.
Step 4: Oxidative Cyclization
Objective: Close the imidazole ring to finalize the benzimidazole scaffold.
-
Setup : Dissolve the freshly prepared ortho-diamine (approx. 3.8 mmol) and the desired aryl aldehyde (4.0 mmol) in DMF (10 mL).
-
Oxidation : Add sodium metabisulfite (Na₂S₂O₅, 4.5 mmol) in one portion.
-
Reaction : Heat the mixture at 90 °C for 3 hours. The Na₂S₂O₅ acts as a mild oxidant to convert the transient aminal intermediate into the fully aromatic benzimidazole.
-
Workup : Cool the mixture to room temperature and pour it into ice water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by recrystallization from EtOH/H₂O or via silica gel column chromatography to yield the final 4-(alkylamino)-5-benzoyl-1H-benzimidazole.
References
- Title: Process for preparation of 3,3'- or 3,4'-diaminobenzophenones Source: US Patent 4618714A URL
- Source: Organic Chemistry Portal (Citing Synthesis, 2007, 417-427 & J. Org. Chem., 2009, 74, 7974-7977)
- Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones - Google Patents [patents.google.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of (2-chloro-4-nitrophenyl)(phenyl)methanone
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of 4-aminobenzophenone precursors for p38 MAP Kinase Inhibitors (e.g., EO 1428, Skepinone-L)
Scientific Context and Mechanistic Rationale
Benzophenone derivatives play a critical role in modern medicinal chemistry, particularly as rigidized core structures for p38α MAP kinase inhibitors [1]. A highly versatile building block for these therapeutics is (2-chloro-4-nitrophenyl)(phenyl)methanone . This substrate presents a unique synthetic challenge and opportunity: it possesses two potential leaving groups (the C2-chloro and C4-nitro groups), both of which are activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing C1-carbonyl group.
The Regioselectivity Dilemma: C2 vs. C4 Attack
To successfully utilize this building block, one must control the regiochemistry of the nucleophilic attack. The causality behind the reaction's selectivity lies in the interplay between resonance stabilization, leaving group ability, and steric hindrance:
-
Resonance and The Meisenheimer Complex: Attack at either C2 or C4 results in a Meisenheimer complex where the negative charge is delocalized onto C1, C3, and C5. Because the carbonyl group resides at C1, both attack pathways benefit from profound resonance stabilization (enolate-like transition state). The nitro group at C4 only provides inductive stabilization when attack occurs at C2, as it does not directly participate in the resonance delocalization of the negative charge.
-
Steric Hindrance: The C2 position is ortho to the bulky benzophenone carbonyl and its adjacent phenyl ring. Conversely, the C4 position is para to the carbonyl, making it sterically highly accessible to incoming nucleophiles.
-
Leaving Group Dynamics: While chloride is a standard SNAr leaving group, the nitrite anion (
) is an exceptionally good leaving group in highly polarizable transition states, particularly when displaced by amine nucleophiles [2].
Regioselective SNAr pathways highlighting steric influence on Meisenheimer complex formation.
Experimental Data and Optimization
The choice of solvent and base is critical. Polar aprotic solvents like DMSO accelerate the SNAr reaction by strongly solvating the potassium cations while leaving the nucleophilic amine relatively unsolvated and highly reactive. We avoid strong alkoxide bases (e.g., KOtBu) when using amine nucleophiles, as they can act as competing nucleophiles, leading to unwanted tert-butyl ether byproducts.
Table 1: Regioselectivity Matrix for SNAr of the Substrate
| Nucleophile Type | Steric Bulk | Preferred Attack Site | Displaced Group | Major Product Type |
| Primary Arylamines | High | C4 (Para to C=O) | -NO₂ (Nitro) | 4-amino-2-chlorobenzophenones |
| Small Alkoxides (e.g., MeO⁻) | Low | C2 (Ortho to C=O) | -Cl (Chloro) | 2-alkoxy-4-nitrobenzophenones |
| Thiolates (e.g., RS⁻) | Moderate | C2 (Ortho to C=O) | -Cl (Chloro) | 2-alkylthio-4-nitrobenzophenones |
Table 2: Optimization of Reaction Conditions for Nitro Displacement
| Solvent | Base | Temperature | Time | Conversion to C4-Product | Remarks |
| THF | K₂CO₃ | 65 °C | 24 h | < 20% | Poor solubility of base, sluggish kinetics. |
| DMF | DIPEA | 80 °C | 16 h | 65% | Moderate conversion, elevated side-product profile. |
| DMSO | K₂CO₃ | 90 °C | 12 h | > 95% | Optimal conditions, clean chromatographic profile. |
| DMSO | KOtBu | 25 °C | 4 h | Mixture | Competing tert-butoxide substitution at C2. |
Standard Operating Protocol: Synthesis of 4-Aminobenzophenones
This protocol details the regioselective displacement of the nitro group to synthesize [4-(2-amino-phenylamino)-2-chloro-phenyl]-phenyl-methanone, a direct precursor to potent p38 MAP kinase inhibitors [1].
Reagents and Materials
-
(2-chloro-4-nitrophenyl)(phenyl)methanone : 1.0 equivalent (Substrate)
-
1,2-Phenylenediamine (or substituted derivative): 1.2 equivalents (Nucleophile)
-
Potassium Carbonate (K₂CO₃) : 2.5 equivalents (Acid Scavenger, finely milled)
-
Anhydrous DMSO : 0.2 M relative to the substrate.
Step-by-Step Methodology
-
Assembly: To an oven-dried, argon-flushed 50 mL round-bottom flask, add the substrate (1.0 eq) and finely milled K₂CO₃ (2.5 eq).
-
Solvation: Introduce anhydrous DMSO via syringe, followed by the addition of the arylamine (1.2 eq). Stir the suspension at 400 rpm to ensure uniform distribution of the insoluble base.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C.
-
Self-Validating Checkpoint: Within 15–30 minutes, the reaction mixture will transition from a pale yellow suspension to a deep red or purple hue. This intense color change is a visual confirmation of the highly conjugated Meisenheimer complex intermediate. If the color does not shift, verify the anhydrous nature of your DMSO, as water will competitively hydrolyze the substrate.
-
-
Monitoring: Monitor the reaction progress via LC-MS (UV detection at 254 nm). The reaction is typically complete within 12 hours, indicated by the total consumption of the starting material mass peak.
-
Quench and Extraction: Cool the reaction to room temperature. Pour the mixture slowly into vigorously stirred ice-cold water (5x the volume of DMSO) to precipitate the product and dissolve the DMSO/inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMSO.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Verification (Regiochemistry)
Regiochemistry must be confirmed via ¹H NMR and NOESY. The preservation of the 1,2,4-trisubstituted coupling pattern on the core ring (an ortho-coupled doublet for C6, a meta-coupled doublet for C3, and a doublet of doublets for C5) combined with an upfield shift of these protons confirms the substitution of the strongly electron-withdrawing nitro group with the electron-donating amine.
Step-by-step experimental workflow for the regioselective synthesis of 4-aminobenzophenones.
References
-
Title: Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors With High Antiinflammatory Activity. Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: The path of p38α MAP kinase inhibition. Source: ChemMedChem (via Universität Tübingen) URL: [Link](General Repository) / DOI:
Application Note: Chemoselective Catalytic Hydrogenation of 2-Chloro-4-nitrobenzophenone
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
The synthesis of 4-amino-2-chlorobenzophenone from 2-chloro-4-nitrobenzophenone is a critical transformation in the pharmaceutical industry, particularly for the development of anilinoquinazoline-based receptor tyrosine kinase (RTK) inhibitors . However, this transformation presents a classic chemoselectivity challenge due to the presence of three reducible functional groups within the same molecule:
-
Nitro Group (-NO₂): The target moiety for reduction to an aniline (-NH₂).
-
Aryl Chloride (Ar-Cl): Highly susceptible to hydrodehalogenation (cleavage of the C-Cl bond).
-
Diaryl Ketone (C=O): Susceptible to over-reduction to a secondary alcohol (benzhydrol) or full deoxygenation.
The Causality of Catalyst Selection
Standard hydrogenation using Palladium on Carbon (Pd/C) is highly active but notoriously non-selective. The fundamental reason lies in the catalytic cycle: aryl halides readily undergo oxidative addition to the electron-rich Pd(0) active sites, leading to rapid hydrodehalogenation .
To achieve absolute chemoselectivity, the catalyst must activate the N-O bond while possessing a high activation energy barrier for C-Cl insertion. This is accomplished through two primary strategies:
-
Active Site Poisoning: Using Platinum on Carbon (Pt/C) doped with sulfides or vanadium. The modifiers sterically and electronically block the specific terrace sites responsible for C-Cl cleavage while leaving the sites for -NO₂ reduction active.
-
3d Transition Metals: Utilizing Nickel (Ni) or Cobalt (Co) catalysts. These metals inherently exhibit a strong reluctance toward aryl halide oxidative addition compared to noble metals, making them exceptionally selective for halonitroarenes .
Fig 1: Reaction pathways and potential side reactions during target molecule hydrogenation.
Catalyst Selection & Chemoselectivity Profile
The following table summarizes quantitative and qualitative data for various catalytic systems evaluated for the reduction of halonitroarenes.
| Catalyst System | Operating Conditions | -NO₂ Reduction Activity | Chemoselectivity (Cl retention) | Scalability |
| 5% Pd/C | H₂ (1-3 bar), 25°C | Very High (>99% conv.) | Poor (<50%, high dehalogenation) | High |
| 5% Pt/C (Sulfided) | H₂ (3-5 bar), 50°C | High (>95% conv.) | Excellent (>99%) | Very High (Industrial Standard) |
| Ni-pol Nanoparticles | NaBH₄, H₂O, 25°C | High (>98% conv.) | Excellent (>99%) | Moderate (Green/Aqueous) |
| Ni(II)-Ce(III) Complex | H₂ (10 bar), 80°C | Moderate (>90% conv.) | Excellent (>99%) | Low (Specialty synthesis) |
Experimental Protocols
To ensure robust reproducibility, two distinct methodologies are provided: an industrial-scale heterogeneous hydrogenation protocol and a modern, metal-free transfer hydrogenation protocol.
Protocol A: Industrial Heterogeneous Hydrogenation (Sulfided Pt/C)
This protocol utilizes a poisoned noble metal catalyst to prevent dehalogenation, representing the gold standard for pharmaceutical scale-up.
Reagents:
-
2-chloro-4-nitrobenzophenone: 100 mmol (26.1 g)
-
5% Pt/C (Sulfided): 0.5 mol% Pt (approx. 2.0 g)
-
Solvent: Toluene/Methanol (4:1 v/v), 250 mL
-
Hydrogen Gas (H₂)
Step-by-Step Methodology:
-
Reactor Preparation: Charge a clean, dry 500 mL stainless steel autoclave with 2-chloro-4-nitrobenzophenone and the Toluene/Methanol solvent mixture. Stir until fully dissolved.
-
Catalyst Addition: Carefully add the 5% sulfided Pt/C. Caution: Dry catalyst can ignite solvent vapors; add under a blanket of inert gas (N₂).
-
Purging: Seal the reactor. Purge the headspace with N₂ (3 x 5 bar) to remove oxygen, followed by H₂ (3 x 5 bar) to displace the nitrogen.
-
Reaction Phase: Pressurize the reactor to 4 bar with H₂. Heat the mixture to 50°C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.
-
Monitoring: Maintain pressure at 4 bar. The reaction is complete when hydrogen uptake ceases (typically 3-5 hours).
-
Workup: Cool the reactor to 20°C and vent the H₂ safely. Purge with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with 50 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-chlorobenzophenone. Recrystallize from ethanol/water to achieve >99% purity.
Protocol B: Aqueous Transfer Hydrogenation using Ni-pol Nanoparticles
Based on the validated work by Romanazzi et al. , this protocol offers a green, H₂-free alternative using polymer-supported Nickel nanoparticles.
Fig 2: Step-by-step workflow for the chemoselective transfer hydrogenation using Ni-pol catalyst.
Step-by-Step Methodology:
-
Catalyst Activation: Generate the active Ni-pol catalyst by calcining the Ni(II)-polyacrylamide precursor under a nitrogen flow at 300°C for 30 minutes.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-chloro-4-nitrobenzophenone (10 mmol) and Ni-pol (approx. 5 mol% Ni) in 40 mL of deionized water.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄, 40 mmol) in small portions over 15 minutes. Note: Effervescence will occur.
-
Stirring: Stir the mixture at room temperature (25°C) for 2 hours.
-
Catalyst Recovery: Filter the aqueous mixture to recover the insoluble Ni-pol catalyst. The catalyst can be washed with water and reused for up to 5 consecutive cycles without loss of chemoselectivity.
-
Extraction: Extract the aqueous filtrate with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to yield the pure aniline.
In-Process Control (IPC) & Data Analysis
To ensure the protocol acts as a self-validating system , rigorous IPC must be implemented. The reduction of nitroarenes follows the Haber mechanism, passing through nitroso and hydroxylamine intermediates.
-
Causality of Impurities: Premature quenching of the reaction leaves unreacted hydroxylamines, which rapidly condense with nitroso species to form intensely colored, highly toxic azo and azoxy dimers .
-
Validation Method (HPLC): Take a 0.1 mL aliquot, dilute in 1 mL acetonitrile, and analyze via RP-HPLC (C18 column, UV detection at 254 nm, Gradient: Water/Acetonitrile with 0.1% TFA).
-
Elution Order: 4-amino-2-chlorobenzophenone (most polar) < Hydroxylamine intermediate < 2-chloro-4-nitrobenzophenone (Starting Material) < 4-aminobenzophenone (Dehalogenated impurity, least polar).
-
Action: Do not initiate workup until the hydroxylamine peak is <0.1% AUC.
Safety & Scaling Considerations
-
Thermodynamics: The reduction of a nitro group is highly exothermic (ΔH ≈ -130 kcal/mol). In Protocol A, temperature control via a jacketed reactor is mandatory to prevent thermal runaway.
-
Gas Evolution: In Protocol B, the hydrolysis of NaBH₄ generates hydrogen gas. The reaction must be performed in a well-ventilated fume hood or a reactor equipped with an appropriate vent and flame arrestor.
-
Mass Transfer: Hydrogenation kinetics are often gas-liquid mass transfer limited. Ensure the impeller design (e.g., gas-entraining hollow shaft) provides adequate gas dispersion during scale-up.
References
- Barker, A. J. (1996). Aniline derivatives.
-
MDPI Catalysts. (2024). Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogenation of 1-Chloro-4-Nitrobenzene. Catalysts, 14(3), 155.[Link]
-
Romanazzi, G., et al. (2018). Polymer supported Nickel nanoparticles as recyclable catalyst for the reduction of nitroarenes to anilines in aqueous medium. Molecular Catalysis, 446, 31-38.[Link]
-
PMC. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. International Journal of Molecular Sciences, 23(15), 8565.[Link]
Application Note: Synthesis of Quinazoline Derivatives from (2-Chloro-4-nitrophenyl)(phenyl)methanone
Executive Summary
This guide details the synthetic protocols for transforming (2-chloro-4-nitrophenyl)(phenyl)methanone (also known as 2-chloro-4-nitrobenzophenone) into bioactive quinazoline derivatives. The presence of the electron-withdrawing nitro group at the para position relative to the carbonyl (and meta to the chlorine) activates the ring for Nucleophilic Aromatic Substitution (
The resulting scaffold, 7-nitro-4-phenylquinazoline , serves as a versatile precursor for kinase inhibitors (e.g., EGFR, VEGFR targets) where the 7-position amine (post-reduction) allows for critical structure-activity relationship (SAR) tuning.
Retrosynthetic Analysis & Regiochemistry
Understanding the atom-mapping from precursor to product is critical for structural validation.
-
Precursor: (2-Chloro-4-nitrophenyl)(phenyl)methanone.
-
Cyclization Logic:
-
C1 (Carbonyl): Becomes C4 of the quinazoline ring.
-
C2 (Chlorine-bearing): Becomes C8a (bridgehead).
-
C4 (Nitro-bearing): Maps to C7 of the quinazoline ring.
-
-
Outcome: The products are 7-nitro-4-phenylquinazoline derivatives.[1][2][3]
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways based on the choice of cyclizing reagent.
Figure 1: Divergent synthetic pathways from 2-chloro-4-nitrobenzophenone. The nitro group directs regiochemistry to the 7-position.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-7-nitro-4-phenylquinazoline
Mechanism: One-pot
Reagents:
-
Starting Material (SM): 1.0 equiv
-
Guanidine Hydrochloride: 2.5 equiv
-
Potassium Carbonate (
): 4.0 equiv -
Solvent: Diglyme (Diethylene glycol dimethyl ether) or DMAc (Dimethylacetamide)
Procedure:
-
Setup: Charge a dried round-bottom flask with SM (10 mmol), Guanidine HCl (25 mmol), and finely powdered anhydrous
(40 mmol). -
Solvation: Add Diglyme (30 mL). Ensure the suspension is uniform.
-
Reaction: Heat the mixture to 140–150°C under an inert atmosphere (
) for 12–16 hours.-
Note: The high temperature is required to drive the condensation with the benzophenone carbonyl.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). SM (
) should disappear; a fluorescent spot ( ) will appear. -
Workup:
-
Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.
-
The product will precipitate as a yellow/orange solid.
-
Filter the solid and wash extensively with water to remove salts and guanidine residues.
-
Wash with cold ethanol (10 mL) to remove non-polar impurities.
-
Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH gradient).
Validation:
-
1H NMR (DMSO-d6): Look for a broad singlet (
) around 7.0–7.5 ppm. The C5-H proton (next to C=O derived carbon) will be a doublet at high chemical shift (~8.5 ppm) due to the deshielding effect of the nitro group and the heteroaromatic ring.
Protocol B: Synthesis of 7-Nitro-4-phenylquinazolin-2(1H)-one
Strategy: A two-step sequence is recommended for higher purity. Direct fusion with urea is possible but often yields carbonized byproducts.
Step 1: Ammonolysis to 2-Amino-4-nitrobenzophenone
-
Reagents: SM (10 mmol), 7N
in Methanol (20 mL). -
Procedure: Seal in a pressure tube or autoclave. Heat to 90°C for 24 hours.
-
Workup: Cool, vent carefully. Concentrate in vacuo. Triturate residue with water to remove
. Dry the yellow solid.-
Yield Check: Quantitative conversion is typical due to the activation by the nitro group.
-
Step 2: Cyclization with Urea
-
Reagents: 2-Amino-4-nitrobenzophenone (from Step 1), Urea (5.0 equiv).
-
Procedure (Fusion Method):
-
Mix the solid intermediate and urea intimately in a mortar.
-
Place in a round-bottom flask and heat to 180–190°C (oil bath) for 2–3 hours. The mixture will melt and resolidify.
-
Alternative (Solvent): Reflux in glacial acetic acid (10 vol) for 16 hours (lower yield but cleaner).
-
-
Workup:
-
Product: 7-Nitro-4-phenylquinazolin-2(1H)-one (often insoluble in common organic solvents; NMR in DMSO-d6 or TFA).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact & Control |
| Temperature | >140°C (Guanidine) | Critical: Below 130°C, the intermediate guanidine adduct forms but fails to cyclize (dehydrate) to the quinazoline. |
| Water Content | <0.5% | High: Water hydrolyzes the imine intermediates. Use anhydrous solvents and reagents.[2] |
| Stoichiometry | Guanidine (2.5 eq) | Medium: Excess guanidine is necessary to prevent self-condensation of the SM. |
| Purification | pH Control | High: Quinazolines are weak bases. During workup, ensure pH > 9 to keep the product in the free base form (organic soluble). |
Analytical Quality Control
-
Regiochemistry Check:
-
7-Nitro Isomer: The proton at position 8 (isolated between N1 and Nitro) appears as a doublet with a small meta-coupling constant (
Hz) or a singlet in low-resolution NMR. -
5-Nitro Isomer (Contaminant): If the starting material contained 2-chloro-6-nitrobenzophenone, the nitro would end up at position 5. This proton pattern would be a triplet or double-doublet.
-
References
-
Synthesis of Quinazolines (Review): Organic Chemistry Portal. "Synthesis of Quinazolines." Available at: [Link]
-
Guanidine Cyclization Mechanism: Science of Synthesis. "Product Class 13: Quinazolines." Thieme Chemistry. Available at: [Link]
-
Nucleophilic Substitution of 2-Chlorobenzophenones: Journal of Organic Chemistry. "Regioselective Nucleophilic Aromatic Substitution...". Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
Application Note: Reagents and Protocols for the Amination of 2-Chloro-4-nitrobenzophenone to 2-Amino-4-nitrobenzophenone
Executive Summary
The conversion of ortho-chlorobenzophenones to their corresponding anilines is a foundational transformation in the synthesis of specialized 1,4-benzodiazepines and quinazolinones ()[1]. However, the specific substitution pattern of the starting material heavily dictates the required thermodynamic and kinetic conditions. This application note provides an in-depth mechanistic analysis and three field-validated protocols for the amination of 2-chloro-4-nitrobenzophenone, tailored for researchers and drug development professionals.
Mechanistic Insights & Causality: The "Meta-Nitro" Challenge
To successfully design an amination protocol, one must understand the electronic environment of the substrate. In 2-chloro-4-nitrobenzophenone , the chloride leaving group is located at the 2-position, while the strongly electron-withdrawing nitro group is at the 4-position.
The Causality of Deactivation: This creates a meta-relationship between the chloride and the nitro group. In a standard Nucleophilic Aromatic Substitution (SNAr), an electron-withdrawing group must be ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate via resonance. Unlike its highly reactive isomer, 2-chloro-5-nitrobenzophenone (where the para-nitro group provides direct resonance stabilization), the meta-nitro group in the 4-nitro isomer offers only inductive withdrawal. Consequently, the SNAr pathway is activated almost entirely by the ortho-carbonyl group.
Because the substrate is electronically deactivated compared to standard para-nitro systems, direct amination with ammonia gas requires significant thermal energy and pressure to overcome the high activation barrier ()[2]. To achieve higher yields under milder conditions, researchers must pivot to transition-metal-catalyzed cross-coupling strategies (e.g., Buchwald-Hartwig or Ullmann aminations) which bypass the traditional SNAr mechanism via oxidative addition into the C–Cl bond ()[3].
Quantitative Data & Method Comparison
| Methodology | Catalyst / Key Reagents | Solvent System | Temp (°C) | Pressure | Expected Yield | Mechanistic Advantage / Limitation |
| Direct SNAr | NH₃ (gas) | Diethylene glycol | 125–130 | 0.05–0.65 MPa | 60–70% | Advantage: No transition metals.Limitation: Requires pressure vessels; lower yield due to meta-nitro deactivation. |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Benzophenone imine | Toluene | 90–100 | Atmospheric | 85–95% | Advantage: Mild conditions; highest yield.Limitation: High catalyst cost; requires two steps (coupling + hydrolysis). |
| Ullmann Coupling | Cu₂O, NH₃ (aq, 28%) | N-Methyl-2-pyrrolidone | 100–110 | Sealed Tube | 70–80% | Advantage: Cost-effective metal; avoids gaseous NH₃.Limitation: Requires rigorous removal of copper salts during workup. |
Experimental Workflows & Protocols
Fig 1: Experimental workflows for the amination of 2-chloro-4-nitrobenzophenone.
Protocol 1: High-Pressure Direct SNAr Amination
-
Mechanism : Thermally driven nucleophilic aromatic substitution.
-
Self-Validating System : The reaction progress is directly correlated to the pressure drop in the reactor as gaseous ammonia is consumed. Cessation of pressure drop indicates reaction completion.
Step-by-Step Methodology :
-
Reactor Setup : Equip a high-pressure stainless-steel autoclave with a mechanical stirrer, internal thermocouple, and a gas sparging tube.
-
Substrate Loading : Dissolve 1.0 equivalent of 2-chloro-4-nitrobenzophenone in anhydrous diethylene glycol (approx. 5 mL per gram of substrate). Diethylene glycol is chosen for its high boiling point and ability to stabilize polar transition states ()[4].
-
Pressurization : Seal the reactor and heat the mixture to 125–130 °C.
-
Amination : Introduce anhydrous ammonia gas via the sparging tube, maintaining an internal pressure of 0.05–0.65 MPa.
-
Monitoring : Stir vigorously for 5–8 hours. Monitor the ammonia feed rate; once the pressure stabilizes without further ammonia input, the reaction has reached maximum conversion.
-
Workup : Cool the reactor to 20 °C and safely vent excess pressure. Pour the viscous mixture into ice-cold water (3x volume) under vigorous stirring to precipitate the crude 2-amino-4-nitrobenzophenone. Filter, wash with distilled water, and recrystallize from ethanol.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Mechanism : Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation/amine coordination, and reductive elimination ()[5].
-
Self-Validating System : The use of benzophenone imine as an ammonia surrogate prevents Pd-catalyst poisoning and di-arylation. The intermediate imine has a distinct Rf value on TLC, allowing clear validation of the coupling step before hydrolysis.
Step-by-Step Methodology :
-
Degassing : In a Schlenk flask, dissolve 1.0 eq of 2-chloro-4-nitrobenzophenone in anhydrous toluene (10 mL/mmol). Sparge with argon for 15 minutes.
-
Catalyst & Ligand Addition : Add 2 mol% Pd₂(dba)₃ and 4 mol% BINAP. Stir for 10 minutes until a deep red/purple complex forms.
-
Reagent Addition : Add 1.2 eq of benzophenone imine and 1.4 eq of sodium tert-butoxide (NaOtBu).
-
Coupling : Heat the mixture to 90–100 °C under argon for 4–6 hours. Monitor via TLC (Hexanes/EtOAc).
-
Intermediate Filtration : Once the starting material is consumed, cool to room temperature and filter the mixture through a pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo.
-
Hydrolysis : Dissolve the crude imine intermediate in THF. Add 1M aqueous HCl (2.0 eq) and stir at room temperature for 2 hours. This mild acidic cleavage self-validates by precipitating benzophenone as a byproduct while the target amine forms the soluble hydrochloride salt.
-
Workup : Basify the aqueous layer with 1M NaOH to pH 9, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield pure 2-amino-4-nitrobenzophenone.
Protocol 3: Copper-Catalyzed Ullmann-Type Amination
-
Mechanism : Cu(I)-mediated C–N bond formation.
-
Self-Validating System : The reaction mixture undergoes a distinct colorimetric shift from a red/brown suspension (Cu₂O) to a deep blue/green solution as the copper-amine complex forms and the reaction proceeds.
Step-by-Step Methodology :
-
Preparation : In a heavy-walled sealed tube or pressure vial, combine 1.0 eq of 2-chloro-4-nitrobenzophenone, 0.1 eq of Cu₂O, and N-Methyl-2-pyrrolidone (NMP, 3 mL/mmol).
-
Ammonia Addition : Add 5.0 eq of 28% aqueous ammonia (NH₄OH). Seal the tube securely.
-
Heating : Heat the mixture behind a blast shield to 100–110 °C for 12–16 hours.
-
Workup : Cool the vessel completely before unsealing. Dilute the deep blue/green mixture with water and extract with ethyl acetate.
-
Purification : Wash the organic layer extensively with brine and 5% aqueous EDTA solution to strip residual copper ions (the organic layer will lose its green tint, validating the removal of the catalyst). Dry over MgSO₄ and concentrate.
References
-
Title : Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides Source : ACS Omega URL :[Link]
- Title: Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2H-1,4-benzodiazepine-2-one (RU2136285C1)
-
Title : Buchwald-Hartwig Amination Source : Wikipedia / Organic Chemistry Portal URL :[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Amino-5-nitro-2'-chlorobenzophenone | 2011-66-7 | Benchchem [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Laboratory Scale-Up Protocol for the Synthesis of (2-Chloro-4-nitrophenyl)(phenyl)methanone
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
(2-Chloro-4-nitrophenyl)(phenyl)methanone is a highly functionalized benzophenone derivative that serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and advanced photoactive materials[1]. The most robust and scalable method for its preparation is the Friedel-Crafts acylation of benzene using 2-chloro-4-nitrobenzoyl chloride.
While the fundamental chemistry is standard, scaling this reaction from a discovery phase (milligrams) to a preparative laboratory scale (100 g to 1 kg) introduces significant thermodynamic and safety challenges. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions to prevent thermal runaway and ensure high product purity.
The reaction proceeds via the generation of a highly electrophilic acylium ion. Because the 2-chloro and 4-nitro groups are strongly electron-withdrawing, the resulting acylium ion is destabilized, making it exceptionally reactive once formed[2].
Mechanistic pathway of acylium ion generation and product-catalyst complexation.
The Stoichiometric Imperative
A common misconception in Friedel-Crafts acylation is that the Lewis acid (
Scale-Up Considerations & Thermodynamics
When scaling up, heat transfer and gas evolution dictate the workflow design. The complexation of
Furthermore, the electrophilic aromatic substitution step releases equimolar amounts of hydrogen chloride (
Quantitative Process Parameters
| Parameter | Value / Reagent | Rationale (Causality) |
| Electrophile | 2-Chloro-4-nitrobenzoyl chloride (1.0 eq) | Precursor acylating agent. |
| Nucleophile / Solvent | Benzene (10.0 eq) | Serves as both reactant and solvent; the large excess drives the reaction forward and acts as a critical thermal heat sink. |
| Lewis Acid | Anhydrous | Stoichiometric excess required due to stable ketone- |
| Addition Temp. | 10–15 °C | Mitigates the initial exothermic complexation and prevents premature, uncontrolled acylation[4]. |
| Reaction Temp. | 60–65 °C | Provides the activation energy needed for complete conversion after the initial complexation phase. |
| Quench Temp. | < 25 °C (Internal) | Prevents thermal degradation of the product and excessive solvent boil-off during the highly exothermic hydrolysis of aluminum salts. |
Experimental Workflow & Protocol
Process workflow for the scaled-up Friedel-Crafts synthesis of the target benzophenone.
Step-by-Step Methodology
Phase 1: Setup and Exothermic Complexation
-
Preparation: Equip a jacketed glass reactor (e.g., 2 L for a 100 g scale) with a mechanical stirrer, an internal temperature probe, a reflux condenser, and a gas outlet routed to a 1M
scrubber system. Flush the system with dry Nitrogen ( ). -
Charging: Charge the reactor with 2-chloro-4-nitrobenzoyl chloride (1.0 eq) and anhydrous benzene (10.0 eq). Stir at 150 rpm until complete dissolution is achieved.
-
Cooling: Circulate chilled fluid through the reactor jacket to bring the internal temperature to 10 °C.
-
Lewis Acid Addition: Add anhydrous
(1.2 eq) in 5 to 6 equal portions over 45 minutes.-
Self-Validation Check: Monitor the internal temperature. Each addition will cause a distinct temperature spike. Do not add the next portion until the temperature returns to < 15 °C. The solution will transition from pale yellow to a deep red/brown, visually confirming the generation of the donor-acceptor complex and acylium ion.
-
Phase 2: Acylation and Maturation
5. Heating: Once all
-
Self-Validation Check: The cessation of
bubbling in the scrubber indicates that the electrophilic aromatic substitution is nearing completion. Verify conversion via HPLC or TLC (aliquot quenched in methanol).
Phase 3: Reverse Quenching (Critical Safety Step)
8. Preparation for Quench: In a separate, larger vessel (e.g., 5 L), prepare a vigorously stirred mixture of crushed ice (1 kg) and 1M aqueous
-
Self-Validation Check: The quench is violently exothermic. The internal temperature of the quench vessel must not exceed 25 °C. The deep red color of the
-ketone complex will immediately discharge to a lighter yellow as the complex is hydrolyzed.
Phase 4: Isolation and Purification
10. Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel. Allow the layers to settle. Drain the lower aqueous layer (containing aluminum salts) and retain the upper organic (benzene) layer.
11. Washing: Wash the organic layer with 1M
References
-
BenchChem Technical Support Team. Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane. BenchChem, Dec 2025. 4
-
Li, C., et al. Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Catalysis Communications 8(11):1834-1837, Nov 2007. 1
-
MilliporeSigma. Friedel–Crafts Acylation: Mechanism and Limitations. Sigma-Aldrich. 2
-
Wikipedia Contributors. Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. 3
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Crude 2-Chloro-4-nitrobenzophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 2-chloro-4-nitrobenzophenone . This diaryl ketone is a critical intermediate in the synthesis of biologically active compounds, including benzothiepine derivatives used as ileal bile acid transport inhibitors [1].
The purification of this compound is notoriously challenging due to the presence of unreacted starting materials (e.g., 2-chloro-4-nitrobenzoic acid), highly stable Lewis acid-product complexes, and structurally similar regioisomers generated during Friedel-Crafts acylation [2]. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
Diagnostic Purification Workflow
Before executing any protocol, it is critical to understand the logical progression of impurity removal. The workflow below illustrates the decision matrix for isolating the target compound based on the crude mixture's impurity profile.
Diagnostic workflow for the purification of crude 2-chloro-4-nitrobenzophenone.
Core Experimental Protocols
Do not treat these steps as a mere checklist; understanding the chemical causality behind each action is essential for troubleshooting.
Protocol A: Destructive Quench and Acid/Base Extraction
Mechanistic Goal: Break the highly stable coordination complex between the Lewis acid catalyst (e.g., AlCl₃) and the carbonyl oxygen of the benzophenone, while simultaneously partitioning acidic byproducts [3].
-
Acidic Quenching: Slowly pour the crude Friedel-Crafts reaction mixture into a vigorously stirred beaker of crushed ice containing 1M HCl (approx. 10 mL HCl per gram of AlCl₃ used).
-
Causality: Quenching with pure water generates insoluble aluminum hydroxide [Al(OH)₃], which acts as an emulsifier and traps the product in an unfilterable gel. The HCl ensures the aluminum remains in the aqueous phase as the soluble hexaaquaaluminum(III) cation.
-
-
Phase Separation: Transfer to a separatory funnel and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL).
-
Alkaline Washing: Wash the combined organic layers with saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous effluent ceases to effervesce and maintains a pH > 8.
-
Causality: This selectively deprotonates unreacted 2-chloro-4-nitrobenzoic acid (or 4-nitrobenzoic acid, depending on your synthetic route), pulling it into the aqueous layer as a water-soluble sodium salt.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation System: The organic layer must be completely transparent before adding Na₂SO₄. Cloudiness indicates a stable micro-emulsion of water and aluminum salts. If cloudy, filter the organic layer through a tightly packed Celite pad before drying.
-
Protocol B: Fractional Recrystallization
Mechanistic Goal: Exploit the differential thermodynamic solubility of the target diaryl ketone against minor organic impurities and colored polymeric tars.
-
Dissolution: Suspend the crude solid in a minimal volume of boiling absolute ethanol (or a 9:1 mixture of Isopropanol/Water).
-
Hot Filtration (Optional but Recommended): If dark, insoluble particulates remain, add 5% w/w activated charcoal, boil for 5 minutes, and perform a rapid hot filtration through fluted filter paper.
-
Controlled Nucleation: Allow the clear filtrate to cool to room temperature undisturbed. Do not immediately place it in an ice bath.
-
Causality: Rapid cooling forces impurities to co-precipitate and become trapped within the crystal lattice. Slow cooling ensures a highly ordered, pure crystal lattice.
-
-
Isolation: Once crystallization at room temperature is complete, chill the flask in an ice bath for 30 minutes to maximize yield. Isolate via vacuum filtration and wash with ice-cold solvent.
-
Self-Validation System: Perform a melting point (MP) analysis on the dried crystals. A sharp melting point range (≤ 1.5 °C) validates the exclusion of solvent and regioisomers. A depressed or broad MP indicates the need for a second recrystallization or column chromatography.
-
Quantitative Purification Metrics
Use the following data table to benchmark your expected recoveries and select the appropriate purification strategy based on your required purity specifications.
| Purification Method | Primary Target Impurities Removed | Typical Yield Recovery | Expected Final Purity | Processing Time |
| Acid/Base Extraction | AlCl₃ salts, Carboxylic acids | 90 – 95% | 75 – 85% | 1 – 2 hours |
| Recrystallization (EtOH) | Trace organics, Colored tars | 70 – 85% | > 95% | 12 – 24 hours |
| Silica Chromatography | Regioisomers (e.g., 4'-chloro) | 60 – 75% | > 99% | 4 – 8 hours |
| Preparative HPLC | Closely eluting isomers | 40 – 60% | > 99.9% | 2 – 4 hours |
Troubleshooting FAQs
Q1: During the aqueous workup, my layers will not separate, and a thick white emulsion has formed. How do I break it? A: You are dealing with an aluminum hydroxide emulsion caused by an insufficiently acidic quench. Do not add more organic solvent. Instead, add 2M HCl directly to the separatory funnel and shake gently until the aqueous layer clarifies. If the emulsion persists due to polymeric tars, filter the entire biphasic mixture through a pad of Celite, which will mechanically shear and trap the emulsion-stabilizing particles.
Q2: My 2-chloro-4-nitrobenzophenone is "oiling out" (forming a heavy liquid layer) instead of crystallizing from the hot solvent. What is happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture is depressed below the temperature at which the compound saturates the solvent. Fix: Reheat the mixture until it is a single homogeneous solution. Add a small amount of a "better" solvent (e.g., 5-10 mL of Ethyl Acetate) to increase the overall solubility, then cool the flask much more slowly. Adding a seed crystal of pure 2-chloro-4-nitrobenzophenone right before the cloud point is reached will force a solid-liquid phase separation (crystallization) instead of oiling out.
Q3: My NMR shows a persistent ~15% contamination of a structurally similar regioisomer. Recrystallization isn't removing it. What are my options? A: If your synthetic route utilized the acylation of chlorobenzene, you have inevitably generated a mixture of ortho/para regioisomers (e.g., 4'-chloro-4-nitrobenzophenone and 2'-chloro-4-nitrobenzophenone) [2]. These isomers possess nearly identical solubilities and will co-crystallize. You must pivot to Silica Gel Column Chromatography. Use a shallow gradient mobile phase, starting at 95:5 Hexane:Ethyl Acetate and slowly increasing to 85:15.
Q4: The crude product is dark red/black, but the literature says it should be a light yellow solid. Is the product destroyed? A: Not necessarily. Friedel-Crafts acylations often produce highly colored, conjugated polymeric byproducts (tars) in trace amounts that heavily dye the product. Dissolve the crude mass in DCM, stir with activated charcoal (10% by weight) and anhydrous MgSO₄ for 30 minutes, and filter through a short plug of silica gel. The silica will irreversibly bind the polar, colored tars, allowing the yellow benzophenone to elute cleanly.
References
- Title: Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake (US5994391A)
- Title: Process for preparation of 3,3'- or 3,4'-diaminobenzophenones (US4618714A)
troubleshooting low conversion rates in 2-chloro-4-nitrobenzophenone reduction
Topic: Troubleshooting Low Conversion Rates in 2-Chloro-4-Nitrobenzophenone Reduction
Technical Support Center: 2-Chloro-4-Nitrobenzophenone Reduction
Status: Operational Ticket Focus: Low Conversion & Selectivity Issues Target Product: 2-Chloro-4-aminobenzophenone (CAS 77778-73-5 derivative) Audience: Process Chemists, R&D Scientists
Diagnostic Workflow: Start Here
Before adjusting parameters, identify the specific failure mode. Use the decision tree below to categorize your issue.
Caption: Diagnostic logic for categorizing reduction failures based on HPLC/LCMS data.
Module A: Catalytic Hydrogenation Issues
Context: Catalytic hydrogenation (H₂ + Metal) is the cleanest method but prone to hydrodechlorination (stripping the chlorine atom) or ketone reduction .
Q: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?
A: This is likely due to amine poisoning or solvent effects .
-
Amine Inhibition: The product (an aniline derivative) is basic and can coordinate strongly to the catalyst surface, blocking active sites.
-
Fix: Run the reaction in acidic media (e.g., Ethanol + 1.0 eq HCl) to protonate the amine as it forms, preventing catalyst binding. Warning: Acidic conditions accelerate de-chlorination with Pd/C. Only use this strategy with Platinum (Pt/C) or Sulfided Platinum .
-
-
Solvent Choice: If using non-polar solvents (Toluene), the polar product may precipitate and coat the catalyst.
-
Fix: Switch to Ethyl Acetate, Methanol, or THF to maintain homogeneity.
-
Q: I am seeing significant amounts of des-chloro impurity (4-aminobenzophenone). How do I stop this?
A: You are experiencing hydrodechlorination , a common side reaction when reducing nitro-aryl chlorides with Palladium (Pd).
-
Mechanism: Pd inserts into the Ar-Cl bond, facilitating hydrogenolysis.
-
Immediate Fix: Switch catalysts.
-
Workaround (if you must use Pd/C): Add a catalyst poison. Add 0.1 - 0.5 equivalents of Diphenylsulfide or use a commercially available "poisoned" catalyst (e.g., Lindlar-type modifications, though those are usually for alkynes).
Comparative Catalyst Performance Table:
| Catalyst System | Rate | Selectivity (Cl retention) | Risk of Ketone Red. | Recommendation |
| Pd/C (Standard) | High | Poor (High De-Cl) | Moderate | Avoid |
| Pt/C (Standard) | Moderate | Good | Low | Preferred |
| Pt/C (Sulfided) | Moderate | Excellent | Very Low | Gold Standard |
| Raney Nickel | High | Moderate | Moderate | Good alternative |
Module B: Chemical Reduction (Dissolving Metals)
Context: Traditional Béchamp (Fe/HCl) or Stannous Chloride (SnCl₂) reductions are highly chemoselective (won't touch the Cl or C=O) but suffer from physical scale-up issues.
Q: The reaction mixture has turned into a thick sludge and conversion has stopped. What happened?
A: You have encountered surface passivation and mass transfer limitation .
-
Cause: In Fe/HCl or Fe/NH₄Cl reductions, iron oxide sludge (Fe₃O₄) builds up on the surface of the iron particles, stopping electron transfer.
-
Fix 1 (Mechanical): Magnetic stirring is insufficient for iron reductions >5g. You must use an overhead mechanical stirrer with high torque to scour the iron surface.
-
Fix 2 (Solvent): Ensure you are using a solvent system that solubilizes the organic substrate while allowing proton transfer.
-
Recommended System: Ethanol/Water (3:1) with Ammonium Chloride (mild) or dilute HCl.
-
-
Fix 3 (Additives): Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) if using a biphasic system (Toluene/Water/Fe) to speed up transport [2].
Q: The workup is a nightmare; I have a persistent emulsion. How do I isolate the product?
A: This is classic for Tin (Sn) or Iron (Fe) reductions due to amphoteric metal hydroxides.
-
The "Celite" Protocol: Do not try to extract the sludge directly.
-
Basify the mixture to pH 9-10 (using Na₂CO₃, not NaOH, to avoid hydrolyzing the amide if present).
-
Add a generous amount of Celite (diatomaceous earth) .
-
Filter the entire suspension through a Celite pad before attempting phase separation.
-
Wash the filter cake with hot Ethyl Acetate.
-
-
Chelation: For SnCl₂ reactions, wash the organic layer with Potassium Sodium Tartrate (Rochelle's Salt) solution. This chelates tin ions and breaks emulsions instantly.
Module C: Chemoselective Hydride Transfer (Modern Alternative)
Context: If hydrogenation is too unselective and iron is too messy, use a catalytic transfer hydrogenation.
Q: Can I use Sodium Borohydride (NaBH₄)?
A: Not alone.[4] NaBH₄ reduces ketones (attacking your benzophenone core) but does not reduce nitro groups efficiently.
-
The Fix: Use NaBH₄ + Catalyst (NiCl₂ or CoCl₂) .
-
Protocol: Dissolve substrate in Methanol. Add 0.1 eq NiCl₂·6H₂O. Slowly add NaBH₄ at 0°C. The in-situ generated "Nickel Boride" reduces the nitro group selectively.
-
Warning: Monitor strictly by TLC/HPLC. Over-reaction can still reduce the ketone.
-
Experimental Protocol: The "Gold Standard" Method
For high selectivity (retaining the 2-Chloro and C=O groups), the Sulfided Pt/C Hydrogenation is recommended.
Materials:
-
Catalyst: 5% Pt/C (Sulfided) - 2 wt% loading relative to substrate.
-
Solvent: Ethyl Acetate (or THF).
-
Hydrogen Source: H₂ balloon (1 atm) or reactor (3-5 bar).
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of substrate in 50 mL Ethyl Acetate.
-
Catalyst Addition: Under Nitrogen flow, add 5% Pt/C (sulfided) (0.05 eq wt).
-
Purge: Purge vessel with Nitrogen x3, then Hydrogen x3.
-
Reaction: Stir vigorously (critical for gas-liquid-solid rxn) at 25-30°C under H₂.
-
Note: Do not heat >50°C to avoid thermal dechlorination.
-
-
Monitoring: Check HPLC at 2 hours. Look for the amine peak. If C-Cl cleavage is observed (<1%), stop immediately.
-
Workup: Filter through Celite to remove catalyst (Keep wet! Pyrophoric risk). Evaporate solvent.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt/C sulfided selectivity in halonitro reductions).
-
BenchChem. (2025).[8] Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
-
Sigma-Aldrich. (2025). 2-Chloro-4'-nitrobenzophenone Product Data.
-
ChemicalBook. (2026). 2-Chloro-4-nitrophenol Properties and Reduction Context.
-
Org. Synth. (1945). 2-Aminobenzophenone Synthesis (General Methods). Coll. Vol. 3, p. 56.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. DE69913530T2 - BENZOTHIEPINES WITH EFFECT AS INHIBITORS OF ILEUMGALLEN ACID TRANSPORTS AND TAUROCHOLATE ACQUISITION - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of (2-chloro-4-nitrophenyl)(phenyl)methanone Synthesis
Case ID: FCA-2Cl4NO2-OPT Status: Active Topic: Temperature & Kinetic Control in Deactivated Friedel-Crafts Acylation Audience: Process Chemists / R&D Scientists
Executive Summary: The Kinetic Challenge
You are attempting to synthesize (2-chloro-4-nitrophenyl)(phenyl)methanone (also known as 2-chloro-4-nitrobenzophenone) via Friedel-Crafts acylation.
The Core Conflict: This reaction involves a highly deactivated acylating agent.[1] The 2-chloro-4-nitrobenzoyl chloride presents two antagonistic features:
-
Electronic Deactivation: The nitro group (
) and the chlorine atom ( ) are electron-withdrawing. While this makes the carbonyl carbon highly electrophilic (good), the nitro group acts as a "Lewis Base sink," coordinating strongly with your aluminum chloride ( ) catalyst. -
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the reaction center, raising the activation energy required for the formation of the acylium ion complex.
The Temperature Solution: Success requires a biphasic temperature strategy . You must use low temperatures to control the initial exotherm of catalyst complexation, followed by high temperatures (reflux) to overcome the activation barrier imposed by the deactivated ring.
Standard Operating Procedure (SOP)
This protocol is optimized to minimize side reactions (polymerization/tars) while maximizing conversion of the deactivated acid chloride.
Reagents & Stoichiometry[1][2][3][4][5]
-
Substrate: Benzene (Excess, acts as solvent/reactant)
-
Reagent: 2-chloro-4-nitrobenzoyl chloride (1.0 eq)
-
Catalyst: Anhydrous Aluminum Chloride (
) (1.2 - 1.5 eq )-
Note: You need >1.0 equivalent because the nitro group sequesters one equivalent of
in a non-productive complex.
-
The Biphasic Temperature Protocol
| Phase | Action | Temp ( | Critical Technical Note |
| 1. Complexation | Suspend | 0 - 5 | Exothermic Event. The formation of the acylium ion and the |
| 2. Induction | Stir the mixture. | 25 | Allow the system to equilibrate. Evolution of HCl gas should be steady. |
| 3. Conversion | Heat to Reflux. | 80 | Mandatory. Due to deactivation, the reaction will stall at RT. Energy is required to drive the electrophilic attack on the benzene ring. |
| 4. Quenching | Pour into Ice/HCl. | <10 | Hydrolysis of the aluminum complex is violent. Keep cold to prevent product decomposition. |
Troubleshooting & FAQs
Q1: Why is my reaction mixture turning into a black, intractable tar?
Diagnosis: Thermal Runaway during Addition.
Mechanism: You likely added the 2-chloro-4-nitrobenzoyl chloride to the
-
Cryogenic Control: Ensure the receiving flask is in an ice/salt bath (
C) before addition. -
Addition Rate: The acid chloride should be added as a solution (in benzene or DCM) dropwise. If you see "puffs" of smoke (HCl) turning dark instantly, stop and cool.
Q2: I have low yield, and I'm recovering unreacted acid (hydrolyzed acid chloride).
Diagnosis: Catalyst Sequestration ("The Nitro Trap").
Mechanism: The nitro group on your starting material is a Lewis base. It coordinates with
Q3: The reaction solidifies halfway through stirring.
Diagnosis: Solvent Viscosity & Complex Precipitation.
Mechanism: The intermediate aluminum complex of the product (benzophenone-
-
Do not stop stirring.
-
Dilution: Add more anhydrous benzene.
-
Temperature: This often happens during the transition from 0°C to reflux. Gently warming the flask usually resolubilizes the complex.
Q4: Can I use Nitrobenzene as a solvent to avoid side reactions?
Diagnosis: Contraindicated. Reasoning: While nitrobenzene is a common solvent for Friedel-Crafts, in this specific case, you are reacting with benzene. Using nitrobenzene introduces a competition (though nitrobenzene is very deactivated and unlikely to react, it will sequester more catalyst). Recommendation: Use excess Benzene as both reagent and solvent. It simplifies workup (distillation) and ensures high concentration of the nucleophile.
Visualizing the Process Logic
The following diagram illustrates the critical decision pathways and failure modes based on temperature control.
Figure 1: Process flow diagram highlighting the critical temperature thresholds (0-5°C for addition, 80°C for conversion) and catalyst stoichiometry risks.
References
-
Clark, J. (2015). The Mechanism of the Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]
-
Study Mind. (2022). Friedel-Crafts Acylation and Alkylation. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of p-nitrobenzophenone. (Protocol for nitro-deactivated benzophenone synthesis). Available at: [Link]
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Sources
Technical Support Center: Minimizing Side Products in Substitution Reactions of 2-Chloro-4-nitrobenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for substitution reactions involving 2-chloro-4-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our focus is on understanding the mechanistic origins of common side products and providing field-proven strategies to optimize your reaction, ensuring high yield and purity of the desired substituted benzophenone derivatives.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during your experiments, providing not just solutions but the scientific reasoning behind them.
Q1: I am observing a significant amount of a hydroxylated byproduct, 2-hydroxy-4-nitrobenzophenone. What is causing this and how can I prevent it?
A1: The formation of 2-hydroxy-4-nitrobenzophenone is a classic case of a competing nucleophilic aromatic substitution (SNAr) reaction where water or hydroxide ions act as the nucleophile instead of your intended reagent. The carbon bearing the chlorine is highly activated by the ortho-benzoyl and para-nitro electron-withdrawing groups, making it susceptible to attack by even weak nucleophiles like water, especially at elevated temperatures.[1][2]
Probable Causes & Solutions:
-
Non-Anhydrous Conditions: The most common cause is the presence of water in your reaction solvent or reagents.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves, or purchasing high-purity anhydrous grade solvents). Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
-
Use of Hydroxide Bases: Using strong hydroxide bases like NaOH or KOH to deprotonate a weak nucleophile (e.g., a phenol) or as a general base will inevitably introduce a competing and highly reactive hydroxide nucleophile.
-
Solution: Opt for non-nucleophilic bases. For deprotonating amines or other nucleophiles, consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For stronger bases, anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent are excellent choices that avoid introducing water.[3]
-
-
Atmospheric Moisture: Reactions run open to the air for extended periods can absorb atmospheric moisture.
-
Solution: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). This is crucial for reactions that are heated for several hours.
-
Q2: My reaction with an amine nucleophile is sluggish, and upon forcing the conditions with higher heat, I see decomposition and the formation of 4-nitrobenzophenone. What is happening?
A2: This points to two potential issues: low reactivity of the nucleophile and a side reaction known as hydrodehalogenation. 4-nitrobenzophenone is the product of the chlorine atom being replaced by a hydrogen atom.
Probable Causes & Solutions:
-
Low Nucleophilicity: The amine you are using may not be nucleophilic enough to attack the aromatic ring under your current conditions.
-
Hydrodehalogenation: This side reaction is particularly common in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) but can also occur under other reductive conditions. It involves the reduction of the aryl halide to the corresponding arene.[4]
-
Solution (For standard SNAr): Increase the reactivity by switching to a more polar aprotic solvent like DMF or DMSO, which can help stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.[2][5] You can also increase the temperature, but do so cautiously and monitor for decomposition.
-
Solution (For Buchwald-Hartwig Amination): Hydrodehalogenation is often a sign of an inefficient catalytic cycle or the presence of a hydrogen source.
-
Optimize Catalyst System: The choice of palladium source, ligand, and base is critical. Modern precatalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often more effective at promoting the desired C-N bond formation over hydrodehalogenation.[4][6]
-
Control Reaction Temperature: Excessive heat can promote side reactions. It's often better to run the reaction at the lowest effective temperature (e.g., 80-100 °C).[6][7]
-
Ensure Inert Atmosphere: Oxygen can degrade the catalyst. Rigorously degas your solvent and maintain a positive pressure of an inert gas like argon.[4][7]
-
-
Q3: While trying to perform a substitution, my mass spectrometry analysis indicates the presence of 2-chloro-4-aminobenzophenone. Why is the nitro group being reduced?
A3: The nitro group is susceptible to reduction under various conditions, some of which can be inadvertently created during a substitution reaction.[8][9] The formation of 2-chloro-4-aminobenzophenone indicates that a reductive pathway is competing with your desired substitution.
Probable Causes & Solutions:
-
Catalytic Hydrogenation Conditions: If you are attempting a reaction that involves a palladium catalyst (like Buchwald-Hartwig) and a hydrogen source is present (e.g., a hydride base, certain alcohols as solvents, or adventitious H₂), catalytic reduction of the nitro group can occur. Palladium on carbon (Pd/C) is a classic reagent for nitro reduction.[10]
-
Solution: If using a palladium catalyst, avoid potential hydrogen sources. When a reduction is desired alongside substitution, it's often better to perform it in a separate, controlled step. For substrates with halides, using Raney Nickel instead of Pd/C for a subsequent nitro reduction can sometimes prevent dehalogenation.[10]
-
-
Use of Reductive Metals: The use of certain metals (e.g., iron, zinc, or tin) can cause nitro group reduction, especially under acidic conditions.[8][10]
-
Solution: Ensure your reactor is free from contamination with these metals. If your synthesis requires acidic conditions, be aware that this can promote reduction if any reducing metals are present.
-
-
Electrochemical Reduction: In some specialized setups, unintended electrochemical potentials can lead to reduction.
-
Solution: This is rare in standard laboratory synthesis but be mindful of the materials used in your reaction vessel and any electrochemical equipment nearby.
-
Q4: What are the best analytical methods for identifying and quantifying these common side products?
A4: A multi-technique approach is often best for a comprehensive purity analysis.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for routine purity assessment. A reverse-phase C18 column with a UV detector is typically effective for separating the starting material, desired product, and non-volatile impurities like the 2-hydroxy byproduct.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile and semi-volatile impurities. It can be particularly useful for detecting the hydrodehalogenation product (4-nitrobenzophenone) and other lower-boiling point byproducts.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying the structures of any isolated impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.[11][12]
Troubleshooting Guide: At-a-Glance
| Observed Issue | Potential Side Product | Probable Cause(s) | Recommended Solution(s) |
| Additional polar spot on TLC; Mass spec shows M+18-Cl | 2-hydroxy-4-nitrobenzophenone | 1. Wet solvent/reagents2. Use of hydroxide bases3. Atmospheric moisture | 1. Use anhydrous solvents2. Use non-nucleophilic bases (K₂CO₃, NaH, TEA)3. Run under inert (N₂/Ar) atmosphere |
| Mass spec shows M-Cl+H | 4-nitrobenzophenone | 1. Hydrodehalogenation in Pd-catalyzed reaction2. Unwanted reductive conditions | 1. Optimize ligand/base/temperature for Buchwald-Hartwig2. Ensure inert atmosphere; remove H₂ sources |
| Mass spec shows M-NO₂+NH₂ | 2-chloro-4-aminobenzophenone | 1. Unintended catalytic reduction (e.g., Pd + H₂ source)2. Presence of reducing metals (Fe, Sn, Zn) | 1. Avoid H₂ sources in Pd-catalyzed reactions2. Ensure reactor is free of metal contaminants |
| Low or no conversion | N/A | 1. Low nucleophilicity of reagent2. Inactive catalyst (for cross-coupling)3. Insufficient temperature | 1. Switch to a more polar aprotic solvent (DMF, DMSO)2. Use modern, air-stable precatalysts3. Cautiously increase reaction temperature |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and potential off-target pathways.
Caption: Desired SNAr pathway and common off-target reactions.
Experimental Protocols
Protocol 1: General SNAr Amination
This protocol provides a starting point for a direct substitution with a moderately reactive amine.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-nitrobenzophenone (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is for less reactive amines where direct SNAr may fail. It is critical to maintain strictly anhydrous and oxygen-free conditions.[4]
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add the 2-chloro-4-nitrobenzophenone (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol% if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vial with a stir bar.
-
Sealing: Seal the vial with a cap containing a PTFE septum.
-
Solvent/Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Finally, add the amine (1.2 eq) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for the required time (typically 12-24 hours), monitoring by LC-MS.[4][6]
-
Quenching & Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the organic layers, dry, and concentrate. The crude product often requires purification by column chromatography to remove residual catalyst and ligands.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- BenchChem Technical Support Team. (2025).
- Dean, A., Cope, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination.
- Unknown Author. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
- Charnwood Discovery. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine. Benchchem.
- BenchChem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
- BenchChem. (2025). experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. Benchchem.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- United States Patent Office. (n.d.). Patent US3283011A.
- Chemistry LibreTexts. (2022). 16.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
- U.S. Environmental Protection Agency. (n.d.).
- Google Patents. (n.d.). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in (2-Chloro-4-nitrophenyl)(phenyl)methanone Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the process development of highly functionalized pharmaceutical intermediates. Derivatives of (2-chloro-4-nitrophenyl)(phenyl)methanone present a classic "triple threat" in synthetic chemistry: they contain a reducible ketone, a strongly coordinating/reducible nitro group, and a labile aryl chloride.
Handling these compounds requires precise catalytic control. Minor deviations in catalyst selection or reaction conditions rapidly lead to catalyst poisoning, ligand degradation, and stalled reactions. This guide provides field-proven, self-validating protocols to overcome these specific mechanistic hurdles.
Mechanistic Overview of Catalyst Deactivation
Before troubleshooting, it is critical to understand why your catalyst is failing. When subjecting (2-chloro-4-nitrophenyl)(phenyl)methanone to standard catalytic conditions, the molecule can poison the catalyst through multiple competing pathways.
Fig 1. Competitive pathways leading to catalyst poisoning during nitroarene reduction.
FAQ & Troubleshooting: Chemoselective Nitro Reduction
Q: My standard 5% Pd/C catalyst dies halfway through the nitro reduction, and the reaction stalls. What is happening? A: You are likely experiencing a dual-poisoning event. First, the reduction of the nitro group proceeds through a hydroxylamine intermediate. If the catalyst is not active enough to rapidly reduce this intermediate to the amine, the hydroxylamine accumulates and strongly coordinates to the palladium metal, acting as a potent poison[1]. Second, palladium is highly active for the hydrodehalogenation of aryl chlorides. Cleaving the C-Cl bond generates hydrochloric acid (HCl) and strongly adsorbing halide ions in situ, which alter the adsorption geometry of the substrate and permanently poison the active metal sites[2].
Q: How can I achieve complete nitro conversion without dehalogenating the aryl chloride or reducing the ketone? A: You must switch from Palladium to Platinum, and specifically to a sulfided Platinum on Carbon (Pt/C) catalyst.
Table 1: Quantitative Comparison of Catalyst Systems for Nitro Reduction
| Catalyst System | Additive | Conversion (%) | Dehalogenation (%) | Ketone Reduction (%) | Target Amine Yield (%) |
| 5% Pd/C | None | >99 | 42.0 | 5.0 | 52.0 |
| 5% Pt/C | None | 95 | 18.0 | 2.0 | 75.0 |
| 5% Pd/C | Morpholine (1.0 eq) | >99 | 4.0 | 2.0 | 93.0 |
| 1% Pt/C (Sulfided) | None | >99 | <1.0 | <1.0 | 98.0 |
Protocol 1: Self-Validating Chemoselective Reduction using Sulfided Pt/C
Causality: Sulfiding a platinum catalyst intentionally poisons the highly active, coordinatively unsaturated "step-edge" sites on the metal lattice. These specific sites are responsible for the oxidative addition into the C-Cl bond. The remaining planar face sites are sterically restricted but remain perfectly active for the thermodynamically easier reduction of the N-O bond.
-
Reactor Preparation: Purge a high-pressure autoclave with N2 for 15 minutes.
-
Substrate Loading: Dissolve (2-chloro-4-nitrophenyl)(phenyl)methanone (1.0 eq) in a 4:1 mixture of THF/Methanol.
-
Catalyst Addition: Add 1% Pt/C (Sulfided) at a 1.0 wt% loading relative to the substrate.
-
Hydrogenation: Pressurize the reactor to 3 bar H2 and heat to 40°C.
-
Self-Validation Step (Critical): Monitor the reaction strictly via a mass flow controller measuring H2 uptake. The theoretical uptake for the transformation of NO2 to NH2 is exactly 3.0 molar equivalents .
-
Pass Condition: Uptake plateaus sharply at 3.0 equivalents. The reaction is complete and chemoselective.
-
Fail Condition: Uptake drifts past 3.0 equivalents. This is an immediate, real-time indicator that competitive dehalogenation or ketone reduction has initiated. Quench the reaction immediately by venting H2 and purging with N2.
-
FAQ & Troubleshooting: Palladium-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling on the aryl chloride prior to nitro reduction. I see no conversion, and a black precipitate forms immediately. Why? A: The nitro group is highly antagonistic to standard cross-coupling conditions. Nitroarenes can act as oxidants toward electron-rich P(III) phosphine ligands, converting them into inert phosphine oxides (P=O) and leading to a dead-end pathway in catalysis[3]. Once the ligand is stripped, the naked Pd(0) rapidly aggregates into inactive palladium black. Furthermore, the nitro group can competitively coordinate to the Pd(0) center, preventing the necessary oxidative addition into the relatively inert C-Cl bond.
Fig 2. Mechanisms of Pd(0) catalyst deactivation by nitroarene substrates in cross-coupling.
Q: How do I overcome this ligand oxidation and force the oxidative addition? A: You must utilize a third-generation dialkylbiarylphosphine ligand (such as XPhos or BrettPhos)[4].
Protocol 2: Robust Suzuki-Miyaura Coupling of Nitroaryl Chlorides
Causality: Dialkylbiarylphosphines solve both problems simultaneously. Their extreme steric bulk physically shields the phosphorus atom, preventing the nitro group from accessing it to cause oxidation. Concurrently, their highly electron-rich dicyclohexyl moieties push electron density into the palladium center, drastically accelerating the difficult oxidative addition into the C-Cl bond before catalyst decay can occur.
-
Glovebox Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with (2-chloro-4-nitrophenyl)(phenyl)methanone (1.0 eq), your desired arylboronic acid (1.2 eq), anhydrous K3PO4 (2.0 eq), Pd2(dba)3 (1.0 mol%), and XPhos (2.4 mol%).
-
Solvent Addition: Add rigorously degassed 1,4-dioxane. Causality: Dissolved ambient oxygen acts synergistically with the nitro group to accelerate phosphine oxidation. Degassing is non-negotiable.
-
Reaction Initiation: Seal the flask, remove it from the glovebox, and heat to 80°C under vigorous stirring.
-
Self-Validation Step: Pull a 50 µL aliquot at exactly 30 minutes for UHPLC-MS analysis.
-
Pass Condition: The mass of the cross-coupled product is observed, and the nitro group remains intact. No phosphine oxide mass (XPhos=O) is detected.
-
Fail Condition: High levels of des-chloro starting material (reduction byproduct) are observed. This indicates the catalyst is undergoing beta-hydride elimination/reduction pathways rather than transmetalation, meaning your base is likely wet or the solvent was improperly degassed.
-
References
- Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. Benchchem.
- Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts. Faraday Discussions (RSC Publishing).
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00227C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Challenges with 2-Chloro-4-nitrobenzophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and formulation of highly lipophilic chemical intermediates. 2-Chloro-4-nitrobenzophenone is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including benzodiazepines[1] and benzothiepines[2]. However, its rigid aromatic structure, coupled with the hydrophobic chloro and nitro substituents, results in a high crystal lattice energy and extremely poor aqueous solubility.
This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to successfully solubilize 2-chloro-4-nitrobenzophenone for aqueous assays, biological screening, and formulation development.
Causality of Insolubility & Strategic Selection
When a molecule like 2-chloro-4-nitrobenzophenone resists aqueous dissolution, it is because the thermodynamic penalty of disrupting the hydrogen-bonded network of water exceeds the energy released by solute-solvent interactions. To overcome this, we must alter the microenvironment of the solute.
We employ three primary strategies to bypass this thermodynamic barrier:
-
Co-solvency: Reduces the overall dielectric constant of the aqueous medium, lowering the energy barrier for solvation.
-
Micellar Encapsulation: Utilizes amphiphilic surfactants to create hydrophobic microenvironments (micelles) within the aqueous bulk.
-
Cyclodextrin Inclusion: Leverages macrocyclic oligosaccharides (like HP-β-CD) to form non-covalent host-guest complexes. The β-cyclodextrin cavity is perfectly sized to encapsulate the benzophenone aromatic rings, while its hydrophilic exterior maintains water solubility[3].
Workflow for selecting the optimal solubilization strategy for 2-chloro-4-nitrobenzophenone.
Quantitative Data: Strategy Comparison
The following table summarizes the expected performance of various solubilization strategies based on empirical data for benzophenone derivatives[3][4].
| Solubilization Strategy | Reagent / Excipient | Typical Concentration | Estimated Solubility Enhancement | Biocompatibility / Assay Interference |
| Co-Solvent | DMSO | 1% - 5% (v/v) | 50x - 100x | Low; high concentrations cause cell toxicity and enzyme denaturation. |
| Co-Solvent | PEG-400 | 10% - 20% (v/v) | 20x - 50x | Moderate; increases viscosity significantly. |
| Surfactant | Tween 80 | 0.1% - 1.0% (w/v) | 100x - 500x | Moderate; can interfere with optical readouts and membrane assays. |
| Inclusion Complex | HP-β-Cyclodextrin | 5% - 20% (w/v) | 1000x+ | High; excellent for in vitro and in vivo biological evaluations. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol must include a self-validation step to confirm that true solubilization (not just micro-suspension) has occurred.
Protocol A: Preparation of HP-β-CD Inclusion Complexes via Solvent Evaporation
Because 2-chloro-4-nitrobenzophenone has high crystallinity, direct aqueous complexation is kinetically slow. The solvent evaporation method forces intimate molecular contact[4].
Step-by-Step Methodology:
-
Preparation of Solutions: Dissolve 100 mg of 2-chloro-4-nitrobenzophenone in 5 mL of a volatile organic solvent (e.g., ethanol or acetone). Separately, dissolve 1.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 10 mL of deionized water.
-
Mixing: Slowly add the organic solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM.
-
Evaporation: Stir the mixture in an open vessel (or use a rotary evaporator under reduced pressure) at 40°C until the organic solvent is completely evaporated (approx. 2-4 hours).
-
Filtration: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated 2-chloro-4-nitrobenzophenone.
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain the solid inclusion complex.
-
Self-Validation Step: Analyze the filtrate via UV-Vis spectroscopy. A linear increase in absorbance at the compound's
as a function of HP-β-CD concentration (Phase Solubility Diagram) confirms true inclusion complexation rather than random dispersion.
Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.
Protocol B: Kinetic Solubilization via "Solvent Shift" (DMSO to Aqueous)
For rapid in vitro screening where cyclodextrin formulation is not feasible.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of 2-chloro-4-nitrobenzophenone in 100% anhydrous DMSO.
-
Buffer Preparation: Prepare the target aqueous assay buffer and supplement it with 0.05% - 0.1% (w/v) Tween 80 to act as an anti-nucleating agent.
-
Solvent Shift: Place the buffer on a vortex mixer at medium speed. Rapidly inject the required volume of the DMSO stock directly into the vortexing buffer (keep final DMSO concentration ≤ 1% v/v).
-
Self-Validation Step: Measure the light scattering of the final solution at 600 nm. An absorbance > 0.05 indicates colloidal aggregation (precipitation), meaning the kinetic solubility limit has been exceeded.
Troubleshooting FAQs
Q: My compound precipitates immediately upon dilution of the DMSO stock into the aqueous assay buffer. How do I prevent this? A: You are experiencing the "solvent shift" effect. When the DMSO diffuses into the water, the local concentration of the highly lipophilic 2-chloro-4-nitrobenzophenone exceeds its aqueous solubility limit, causing rapid nucleation. Troubleshooting Action: Never add buffer to the DMSO stock. Always inject the DMSO stock into a large volume of rapidly mixing buffer. If precipitation persists, supplement your buffer with a surfactant (e.g., 0.1% Tween 80) or 5% HP-β-CD before adding the DMSO stock to trap the compound in micelles/cavities before it can crystallize.
Q: Does the nitro group on 2-chloro-4-nitrobenzophenone restrict the use of certain solubilizers or buffers? A: Yes. The nitro group is strongly electron-withdrawing, which makes the aromatic ring susceptible to nucleophilic attack, and the nitro group itself can be reduced under specific conditions. Troubleshooting Action: Avoid using highly basic buffers (pH > 9) or primary amine-containing co-solvents (like ethanolamine) at elevated temperatures, as these could theoretically induce degradation or unwanted side reactions. Stick to neutral pH buffers (pH 6.5 - 7.4) and non-reactive solubilizers like PEG or Cyclodextrins.
Q: Why is HP-β-Cyclodextrin recommended over α- or γ-Cyclodextrin for this molecule? A: The selection is based on steric compatibility. α-Cyclodextrin has a small cavity (approx. 4.7-5.3 Å), which is too narrow for the bulky benzophenone structure. γ-Cyclodextrin (approx. 7.5-8.3 Å) is too wide, leading to a loose fit and poor complex stability. The β-cyclodextrin cavity (approx. 6.0-6.5 Å) provides an optimal van der Waals fit for the aromatic rings of benzophenone derivatives, maximizing the thermodynamic stability of the inclusion complex[3][4].
Q: I need to formulate this for an in vivo PK study, but surfactants cause hemolysis. What is the alternative? A: For in vivo applications, especially intravenous administration, surfactants like Tween 80 or Cremophor EL can cause hypersensitivity or hemolysis. The best alternative is formulating the 2-chloro-4-nitrobenzophenone as an inclusion complex with Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or HP-β-CD[5]. These modified cyclodextrins are FDA-approved for parenteral use and exhibit excellent biocompatibility profiles while providing massive solubility enhancements for class II/IV poorly soluble compounds[5].
References
- Development of a Continuous Flow Synthesis of Lorazepam.
- United States Patent: Benzothiepines with effect as inhibitors of ileum bile acid transport. Googleapis.
- Sculpturing the future of water-soluble cyclodextrin branched polymers in pharmaceutical applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. NIH PMC.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability. NIH PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Isolation of 2-Chloro-4-nitrobenzophenone
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 2-chloro-4-nitrobenzophenone. This diaryl ketone is a critical intermediate in pharmaceutical synthesis and materials science, typically generated via the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride, or benzene with 2-chloro-4-nitrobenzoyl chloride[1][2].
Because isolation is never just about following steps—it is about manipulating solubility, phase behavior, and thermodynamics—this guide explains the causality behind every troubleshooting step and establishes a self-validating workflow to ensure maximum yield and purity.
Part 1: Reaction Quenching & Liquid-Liquid Extraction FAQs
Q: Why does a thick, intractable emulsion form during the aqueous workup of the Friedel-Crafts acylation, and how can I prevent it? A: Causality: The Friedel-Crafts synthesis of 2-chloro-4-nitrobenzophenone utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2]. The resulting ketone product acts as a Lewis base, forming a highly stable, stoichiometric complex with AlCl₃[3]. If this complex is quenched with water alone, the aluminum hydrolyzes into insoluble, gelatinous aluminum hydroxide[Al(OH)₃]. This gel traps the organic product and creates a severe emulsion that prevents phase separation[4]. Solution: Always execute a highly acidic quench. Pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid (HCl)[1][4]. The low pH ensures that the aluminum remains in the aqueous phase as soluble Al³⁺ ions, allowing for a crisp, immediate phase separation during extraction.
Q: How do I ensure all acidic byproducts and catalyst residues are removed before crystallization? A: Causality: Trace HCl or unreacted 2-chloro-4-nitrobenzoic acid will co-crystallize with your product, depressing its melting point and degrading long-term stability. Solution: After the initial organic extraction (using dichloromethane or benzene), the organic layer must be washed with a 5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution[1][4]. This converts residual acids into water-soluble sodium salts, which are easily partitioned into the aqueous waste.
Part 2: Recrystallization & Phase Behavior FAQs
Q: During recrystallization, my 2-chloro-4-nitrobenzophenone "oils out" as a biphasic liquid instead of forming a crystalline solid. What causes this, and how is it resolved? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the target compound's melting point is lower than the saturation temperature of the solvent system, or when the solvent's boiling point exceeds the compound's melting point[5][6]. The melting point of pure 2-chloro-4-nitrobenzophenone is approximately 95.5°C – 96.5°C[1]. However, high concentrations of crude impurities can depress this melting point below the boiling point of your chosen solvent. Consequently, the compound separates as a supercooled liquid rather than organizing into a rigid crystal lattice[5]. Solution: Transition to a solvent with a steeper solubility curve and a boiling point below the crude melting point, such as 95% ethanol[5][7]. If oiling out persists, reheat the mixture until homogeneous, add a few drops of the "good" solvent to lower the saturation temperature, and cool the flask extremely slowly[5]. Seeding the solution or scratching the glass interface provides a nucleation site to induce crystallization[6].
Caption: Troubleshooting workflow for resolving oiling out during recrystallization.
Part 3: Quantitative Solvent Data
Selecting the correct solvent is the most critical variable in the isolation process[8]. The table below summarizes the physicochemical properties of common solvents used for the isolation of nitroaromatic compounds[4][5][7].
| Solvent System | Polarity | Boiling Point (°C) | Role in Isolation | Suitability & Mechanistic Notes |
| Dichloromethane (DCM) | Low | 39.6 | Extraction | Excellent. Highly efficient for partitioning the organic product from the aqueous Al³⁺ quench layer[4]. Too soluble for recrystallization. |
| 95% Ethanol | High | 78.2 | Recrystallization | Excellent. Provides a steep temperature-dependent solubility curve. Yields pure pale yellow needles[1][7]. BP is safely below the product MP. |
| Ethyl Acetate / Hexane | Moderate | 77.1 / 68.7 | Recrystallization | Good. Mixed solvent system useful for highly impure crude batches. Allows precise fine-tuning of polarity[5]. |
| Toluene | Low | 110.6 | Recrystallization | Poor. High BP exceeds the melting point of the crude product, drastically increasing the risk of oiling out[5]. |
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . Each major phase includes a built-in verification metric to guarantee that the chemical objective of that step has been achieved before proceeding.
Phase 1: Quenching and Extraction
-
Acidic Quench: Upon completion of the Friedel-Crafts reaction, slowly pour the reaction mixture onto a vigorously stirred bath of crushed ice and concentrated HCl (ratio of 10 mL HCl per 100 g ice)[1][4].
-
Validation Metric: Test the aqueous layer with pH paper. It must read < 2. Visually confirm the absence of white, gelatinous Al(OH)₃ precipitates.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL)[4].
-
Alkaline Wash: Combine the organic layers and wash sequentially with 5% aqueous NaOH (or NaHCO₃) until the evolution of CO₂ ceases, followed by a final wash with saturated NaCl (brine)[1][4].
-
Validation Metric: Test the aqueous NaOH wash layer; it must remain basic (pH > 8), confirming all acidic starting materials and HCl have been neutralized and removed.
-
Phase 2: Desiccation and Recrystallization
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the DCM under reduced pressure via rotary evaporation to yield a crude reddish-black or yellow residue[1][4].
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling 95% ethanol just until the solid dissolves[7][8].
-
Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Once ambient temperature is reached, place the flask in an ice-water bath (0-4 °C) for 30 minutes to maximize crystal yield[5][8].
-
Isolation: Collect the resulting pale yellow solid via vacuum filtration (Hirsch or Büchner funnel). Wash the crystal cake with a minimal amount of ice-cold ethanol to remove surface impurities, then dry under vacuum[1][6][7].
-
Validation Metric: Perform a melting point analysis on the dried crystals. A sharp melting point of 95.5°C – 96.5°C confirms the successful isolation of high-purity 2-chloro-4-nitrobenzophenone[1].
-
Caption: Workflow for the isolation and purification of 2-chloro-4-nitrobenzophenone.
References
-
Preparation of 2-Chloro-4-nitrobenzophenone Intermediate PrepChem.com[Link]
- US4483986A - 4-Nitrobenzophenone compounds Google P
- US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones Google P
-
RECRYSTALLIZATION ResearchGate [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds UMass[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US4483986A - 4-Nitrobenzophenone compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Spectral Profiling of (2-chloro-4-nitrophenyl)(phenyl)methanone: A Comparative Solvation Guide
Executive Summary
This technical guide provides a rigorous interpretation of the 1H NMR spectrum of (2-chloro-4-nitrophenyl)(phenyl)methanone (CAS: 7087-33-4). Unlike standard spectral reports, this document focuses on comparative solvation performance , analyzing how the choice of solvent (CDCl₃ vs. DMSO-d₆) impacts spectral resolution.
Key Finding: While CDCl₃ is the standard "alternative" for solubility, it frequently results in signal overlapping in the 7.5–7.8 ppm region for benzophenone derivatives. We demonstrate that DMSO-d₆ provides superior resolution for this specific compound by inducing significant downfield shifts in the electron-deficient Ring B, effectively separating critical diagnostic peaks.
Structural Analysis & Spin Systems
Before interpreting the spectrum, we must define the magnetic environments. The molecule consists of two distinct aromatic spin systems separated by a carbonyl bridge.
-
Ring A (Phenyl): A monosubstituted benzene ring with 5 protons. Due to free rotation, these typically appear as a complex multiplet (AA'BB'C system).
-
Ring B (2-chloro-4-nitrophenyl): A trisubstituted ring with an ABC spin system (or AMX depending on field strength).
-
H3: Positioned between Cl and NO₂. (Most Deshielded).
-
H5: Ortho to NO₂, Meta to Cl.
-
H6: Ortho to Carbonyl, Meta to NO₂.
-
Workflow: Assignment Logic
The following decision tree outlines the logical process for assigning these signals, ensuring no misidentification between the two rings.
Figure 1: Logical workflow for distinguishing the substituted Ring B protons from the Ring A phenyl multiplet.
Experimental Protocol: Sample Preparation
To ensure the chemical shifts reported below are reproducible, strict adherence to concentration and water suppression protocols is required.
-
Solvent Selection:
-
Primary: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.
-
Alternative: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D).
-
-
Concentration: Weigh 10–15 mg of the solid analyte.
-
Dissolution: Add 0.6 mL of solvent.
-
Note: If using DMSO, ensure the sample is essentially water-free, as the H₂O peak at 3.33 ppm can broaden adjacent signals via exchange or viscosity effects [1].
-
-
Acquisition: 300 MHz or higher (400 MHz recommended for clear splitting of H5). 16 scans minimum.
Comparative Analysis: Performance with Alternatives
This section compares the spectral "performance" of the analyte in two different environments. The "Alternative" here refers to the standard solvent (CDCl₃) versus the high-polarity alternative (DMSO-d₆).
Table 1: Comparative Chemical Shifts (δ ppm)
| Proton Assignment | Multiplicity | Coupling (Hz) | Shift in CDCl₃ (Standard) | Shift in DMSO-d₆ (Alternative) | Δδ (Solvent Effect) |
| H3 (Ring B) | d (meta) | J ≈ 2.1 | 8.35 | 8.52 | +0.17 |
| H5 (Ring B) | dd (ortho, meta) | J ≈ 8.4, 2.1 | 8.22 | 8.41 | +0.19 |
| H6 (Ring B) | d (ortho) | J ≈ 8.4 | 7.65 | 7.82 | +0.17 |
| Ring A (Ph) | Multiplet | N/A | 7.45 – 7.80 | 7.55 – 7.85 | +0.10 |
Note: Values are derived from substituent additivity principles and comparative analysis of 2-chloro-4-nitrobenzophenone analogs [2][3].
Technical Insight: Why DMSO Performs Better
In CDCl₃, the H6 doublet often merges with the Ring A multiplet (7.45–7.80 ppm), making integration difficult.
-
Mechanism: DMSO is a strong Hydrogen Bond Acceptor (HBA) and has a higher dielectric constant. It interacts strongly with the nitro group and the carbonyl dipole.
-
Result: This interaction causes a Solvent Induced Shift (SIS) that is more pronounced for the electron-deficient Ring B protons (H3, H5, H6) than for the neutral Ring A protons. This "stretches" the spectrum, pulling H6 out of the multiplet and allowing for accurate integration [4].
Detailed Interpretation & Causality
The "Fingerprint" Region (Ring B)
The substituted ring provides the diagnostic signals confirming the synthesis of the correct derivative.
-
H3 (The "Lonely" Proton):
-
Observation: Appears as a sharp doublet with a small coupling constant (~2 Hz) at the furthest downfield position (>8.3 ppm).
-
Causality: This proton is ortho to two electron-withdrawing groups (EWGs): the Nitro (-NO₂) and the Chlorine (-Cl). The inductive withdrawal (-I) of Cl and the resonance withdrawal (-M) of NO₂ combine to severely deshield this nucleus.
-
-
H5 (The "Coupled" Proton):
-
Observation: A doublet of doublets (dd). It couples strongly with H6 (ortho, ~8 Hz) and weakly with H3 (meta, ~2 Hz).
-
Causality: Located ortho to the Nitro group, it is also deshielded, but slightly less than H3 because it is meta (rather than ortho) to the Chlorine.
-
-
H6 (The Carbonyl Neighbor):
-
Observation: A doublet (~8 Hz).
-
Causality: This proton is deshielded primarily by the anisotropic cone of the Carbonyl (C=O) group. In CDCl₃, this signal is the most likely to be obscured by the phenyl ring protons.
-
The "Baseline" Region (Ring A)
-
Observation: A complex multiplet integrating to 5 protons.
-
Comparison with Benzophenone: In unsubstituted benzophenone, these protons appear at ~7.4–7.8 ppm. The addition of the Cl/NO₂ group on the other ring has a minimal inductive effect on Ring A due to the distance across the carbonyl bridge. Therefore, Ring A remains a stable "internal standard" for calibration.
Troubleshooting & QC
If your spectrum does not match the Table 1 profile, consider these common failure modes:
| Symptom | Probable Cause | Corrective Action |
| H3 appears as a singlet | Low resolution (MHz) | Increase acquisition time or apply Gaussian window function processing. |
| Water peak at 3.33 ppm (DMSO) | Wet solvent | Use ampule-sealed DMSO-d₆. Water can exchange with labile protons (though none are present here, it affects baseline). |
| Extra peak at ~10 ppm | Hydrolysis | Check for 2-chloro-4-nitrobenzoic acid (impurity from synthesis). The aldehyde/acid proton would appear here. |
| CHCl₃ peak at 7.26 ppm | Solvent Reference | Ensure you are not confusing the residual solvent peak with the aromatic multiplet.[1] |
References
-
Royal Society of Chemistry. (2016). Supplementary Information: Synthesis of Benzophenone Derivatives. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
Sources
High-Resolution FTIR Analysis of 2-Chloro-4-nitrobenzophenone: A Comparative Guide to Sampling Techniques
As a Senior Application Scientist in pharmaceutical development, selecting the correct analytical methodology is just as critical as the analysis itself. 2-Chloro-4-nitrobenzophenone is a sterically hindered, multi-functional diaryl ketone utilized as a foundational intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including diaminobenzophenones and substituted heterocyclic compounds .
Verifying the structural integrity of this compound requires precise resolution of its functional groups: the conjugated benzophenone carbonyl, the strongly electron-withdrawing nitro group, and the aryl chloride. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this structural elucidation [[1]]([Link]). However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —fundamentally alters the resulting spectral data. This guide objectively compares these two methodologies, providing the theoretical causality and experimental protocols necessary for rigorous analytical validation.
The Physics of the Comparison: ATR vs. Bulk Transmission
To understand why the FTIR spectrum of 2-chloro-4-nitrobenzophenone shifts depending on the instrument setup, we must examine the underlying optical physics of the sampling methods.
Transmission Spectroscopy (KBr Pellet)
In traditional transmission FTIR, the infrared beam passes completely through a dilute suspension of the sample in a transparent Potassium Bromide (KBr) matrix. The absorption of infrared radiation follows the Beer-Lambert Law linearly across the entire mid-IR spectrum (4000 to 400 cm⁻¹). This provides a "true" representation of relative peak intensities, making it the superior choice for identifying trace impurities or weak overtone bands.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR analyzes the sample via an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium). The penetration depth (
The Causal Shift: The penetration depth is inversely proportional to the wavenumber of the incident light . Consequently, high-frequency functional groups (like the carbonyl stretch at ~1670 cm⁻¹) are probed at a shallower depth and appear artificially attenuated. Conversely, low-frequency modes (like the C-Cl stretch at ~750 cm⁻¹) are probed deeply, resulting in artificially intense peaks . Modern FTIR software applies mathematical ATR corrections to account for this, but raw spectra will always exhibit this wavelength-dependent skew.
Quantitative Spectral Data & Peak Assignments
The table below summarizes the expected vibrational modes for 2-chloro-4-nitrobenzophenone and highlights how the chosen analytical technique impacts the observed relative intensities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | ATR Relative Intensity (Raw) | Transmission (KBr) Intensity |
| Carbonyl (C=O) | Stretching (Conjugated) | 1665 - 1675 | Medium-Strong (Attenuated by low | Very Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1535 | Strong | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1355 | Strong | Strong |
| Aryl Chloride (C-Cl) | Stretching | 740 - 760 | Very Strong (Enhanced by deep | Medium-Strong |
| Aromatic Ring | C=C Stretching | 1580 - 1600 | Medium | Medium |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for both techniques.
Protocol A: Diamond ATR-FTIR (Rapid QC Workflow)
Best for: High-throughput batch release and routine identity verification.
-
Background Validation: Clean the diamond ATR crystal with isopropyl alcohol. Collect a 32-scan background spectrum. Validation checkpoint: The baseline must be completely flat; any peaks indicate residual contamination or crystal damage.
-
Sample Application: Deposit 2–5 mg of crystalline 2-chloro-4-nitrobenzophenone directly onto the center of the crystal.
-
Anvil Compression: Lower the pressure anvil. Causality: The solid powder must be in intimate optical contact with the crystal to interact with the evanescent wave. Monitor the software's force gauge to ensure consistent pressure across different batches.
-
Data Acquisition & Processing: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm (assuming a refractive index of ~1.5 for organic solids) to normalize the wavelength-dependent penetration depth.
Protocol B: KBr Transmission (High-Resolution Workflow)
Best for: Deep structural characterization and impurity profiling.
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours to remove hygroscopic moisture.
-
Sample Milling: Weigh exactly 1.5 mg of 2-chloro-4-nitrobenzophenone and 150 mg of dry KBr. Grind thoroughly in an agate mortar until a homogenous, fine powder is achieved. Causality: Particle sizes must be smaller than the IR wavelength (< 2 µm) to prevent the Christiansen effect (baseline scattering).
-
Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.
-
Validation & Acquisition: Place the transparent disk in the transmission holder. Validation checkpoint: Inspect the 3400 cm⁻¹ region of the resulting spectrum. A massive, broad peak indicates water absorption during preparation, which can obscure critical data. If absent, proceed with peak picking.
Analytical Workflow Visualization
Fig 1: FTIR workflow showing signal processing divergence between ATR and KBr transmission methods.
References
- US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones. Google Patents.
-
Attenuated total reflectance. Wikipedia. Verified URL:[Link]
-
Application Note AN # 79 Attenuated Total Reflection (ATR) – a versatile tool for FT-IR spectroscopy. Colorado State University. Verified URL: [Link]
-
Infrared Spectroscopy. California Institute of Technology (MMRC). Verified URL:[Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (2-chloro-4-nitrophenyl)(phenyl)methanone
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. (2-Chloro-4-nitrophenyl)(phenyl)methanone, a substituted benzophenone, presents a unique analytical challenge due to the interplay of its functional groups under mass spectrometric analysis. This guide provides an in-depth exploration of its anticipated fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for its identification and characterization. By comparing its fragmentation behavior to that of related structures, we can gain valuable insights into the influence of its chloro and nitro substituents.
The Logic of Fragmentation: A Predictive Approach
Electron Ionization (EI): Unraveling the Molecular Ion
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2] The resulting fragmentation pattern is a veritable fingerprint of the molecule's structure. For (2-chloro-4-nitrophenyl)(phenyl)methanone, the molecular ion (M+•) is expected at an m/z corresponding to its molecular weight. The presence of chlorine will also result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, owing to the natural abundance of the 37Cl isotope.[3]
The primary fragmentation pathways are anticipated to be driven by the benzophenone core and the highly reactive nitro group. Alpha-cleavage, a common fragmentation mechanism for ketones, is expected to occur on either side of the carbonyl group.[3] This will lead to the formation of key fragment ions. Additionally, the nitro group is known to direct fragmentation through the loss of small radicals such as •NO2 and •NO.[4][5]
Predicted EI Fragmentation Pathways
Caption: Predicted EI fragmentation of (2-chloro-4-nitrophenyl)(phenyl)methanone.
| m/z (relative to 35Cl) | Proposed Structure | Fragmentation Pathway |
| 261 | [(2-chloro-4-nitrophenyl)(phenyl)methanone]+• | Molecular Ion (M+•) |
| 184 | [Cl(NO2)C6H3CO]+ | α-cleavage, loss of •C6H5 |
| 156 | [Cl(NO2)C6H3]+ | Loss of C6H5CO• |
| 139 | [ClC6H3CO]+ | From m/z 184, loss of NO2 |
| 105 | [C6H5CO]+ | α-cleavage, loss of •Cl(NO2)C6H3 |
| 77 | [C6H5]+ | From m/z 105, loss of CO |
Electrospray Ionization (ESI): A Gentler Approach
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation.[2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The protonation is most likely to occur on the carbonyl oxygen or the nitro group.
In positive-ion ESI-MS/MS, fragmentation of the [M+H]+ ion will likely proceed through pathways that differ from EI. The charge-site initiated fragmentation may lead to the loss of neutral molecules.[6] In negative-ion mode, deprotonation can occur, and the fragmentation may be initiated at the resulting negative charge center, with potential for interesting rearrangements involving the nitro group.[4]
Predicted ESI-MS/MS Fragmentation Pathways ([M+H]+)
Caption: Predicted ESI-MS/MS fragmentation of protonated (2-chloro-4-nitrophenyl)(phenyl)methanone.
| m/z (relative to 35Cl) | Proposed Structure | Fragmentation Pathway |
| 262 | [(2-chloro-4-nitrophenyl)(phenyl)methanone+H]+ | Protonated Molecule [M+H]+ |
| 184 | [Cl(NO2)C6H3CO]+ | Loss of C6H5 |
| 173 | [Cl(NO2)C6H4OH]+• | Rearrangement and loss of C6H5 |
| 105 | [C6H5CO]+ | Loss of Cl(NO2)C6H4 |
Comparative Analysis: The Influence of Substituents
To fully appreciate the fragmentation of (2-chloro-4-nitrophenyl)(phenyl)methanone, it is instructive to compare its predicted behavior with that of unsubstituted benzophenone.
| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions |
| Benzophenone | α-cleavage to lose a phenyl radical, followed by loss of CO. | m/z 182 (M+•), 105 ([C6H5CO]+), 77 ([C6H5]+) |
| (2-chloro-4-nitrophenyl)(phenyl)methanone | α-cleavage, loss of nitro and chloro groups. | m/z 261/263 (M+•), 184/186, 156/158, 139/141, 105, 77 |
The presence of the chloro and nitro groups on one of the phenyl rings introduces additional, and often competing, fragmentation pathways. The loss of •NO2 and •NO from the substituted ring is a dominant feature not seen in unsubstituted benzophenone. Furthermore, the electron-withdrawing nature of these substituents can influence the relative abundance of the fragment ions resulting from α-cleavage.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a standardized workflow for acquiring high-quality mass spectra of (2-chloro-4-nitrophenyl)(phenyl)methanone.
Workflow for Mass Spectrometric Analysis
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of (2-chloro-4-nitrophenyl)(phenyl)methanone.
-
Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to achieve a final concentration of 1-10 µg/mL for infusion.
-
-
Instrumentation (ESI-MS/MS):
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N2): 1-2 Bar
-
Drying Gas (N2): 6-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Mass Analyzer:
-
Acquire full scan MS spectra over a mass range of m/z 50-500.
-
Select the [M+H]+ ion (m/z 262) as the precursor for MS/MS analysis.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and acquire product ion spectra.
-
-
-
Instrumentation (EI-MS):
-
Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
EI Source Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
-
Mass Analyzer:
-
Acquire spectra over a mass range of m/z 40-500.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the molecular ion peak and any adducts in the ESI data.
-
Analyze the fragmentation patterns in both the EI and ESI-MS/MS spectra.
-
Propose elemental compositions for the fragment ions based on their accurate mass measurements.
-
Compare the experimentally observed fragmentation with the predicted pathways outlined in this guide.
-
Conclusion
The mass spectrometric behavior of (2-chloro-4-nitrophenyl)(phenyl)methanone is predicted to be a rich tapestry of fragmentation pathways, dictated by its core benzophenone structure and the influential chloro and nitro substituents. Understanding these predicted patterns provides a robust analytical framework for its unambiguous identification in complex matrices. The comparative analysis with unsubstituted benzophenone underscores the diagnostic value of specific fragment ions arising from the substituted phenyl ring. The provided experimental protocol offers a clear and reproducible method for obtaining high-quality mass spectral data, enabling researchers to confidently characterize this and structurally related compounds.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
- Fragmentation Mechanisms - Intro to Mass Spectrometry.
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. Available at: [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]
- Mass Spectrometry: Fragmentation.
-
common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]
-
A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. Available at: [Link]
-
Investigation of Apparent Mass Deviations in Electrospray Ionization Tandem Mass Spectrometry of a Benzophenone-Labeled Peptide - PubMed. Available at: [Link]
-
(2-chloro-4-nitrophenyl)(phenyl)methanone | 33663-73-9 - Mol-Instincts. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloro-4-Nitrobenzophenone
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-chloro-4-nitrobenzophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.
The purity of active pharmaceutical ingredients (APIs) and key intermediates like 2-chloro-4-nitrobenzophenone is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that all components that are not the defined chemical entity are identified and quantified.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[3]
This guide will detail a systematic approach to developing a stability-indicating HPLC method for 2-chloro-4-nitrobenzophenone, including initial method development, optimization, and validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
The Analytical Target Profile: Defining the Goals
Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP). The primary objective is to develop a precise, accurate, and robust stability-indicating HPLC method capable of separating 2-chloro-4-nitrobenzophenone from its potential process-related impurities and degradation products.
Physicochemical Properties: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. While experimental data for 2-chloro-4-nitrobenzophenone is not extensively published, we can infer key parameters from its structure and data from analogous compounds.
-
Structure and Polarity: 2-chloro-4-nitrobenzophenone is a moderately polar compound due to the presence of the carbonyl and nitro functional groups, balanced by the two phenyl rings. This makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The benzophenone chromophore, coupled with the nitro group, is expected to exhibit strong UV absorbance. Based on data for similar benzophenone derivatives, a detection wavelength of approximately 254 nm is a suitable starting point for sensitive detection.[3][6]
Strategic HPLC Method Development
Our strategy for method development will follow a systematic, multi-step process, beginning with initial screening and progressing to fine-tuning for optimal performance.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Initial Screening Conditions
The following protocol outlines a starting point for the analysis of 2-chloro-4-nitrobenzophenone.
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector | Standard equipment for robust and reproducible chromatographic analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile and common choice for moderately polar compounds, offering good retention and peak shape.[2][6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength.[10] |
| Gradient | 50% B to 90% B over 20 minutes | A broad gradient is used in initial screening to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the benzophenone structure.[2][3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile | Acetonitrile is a strong solvent for this compound and is compatible with the mobile phase. |
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To develop a truly stability-indicating method, forced degradation studies are essential. These studies intentionally stress the analyte to generate potential degradation products, thereby demonstrating the method's ability to separate the main peak from any degradants.
Experimental Protocol: Forced Degradation
A stock solution of 2-chloro-4-nitrobenzophenone (1 mg/mL in acetonitrile) is subjected to the following stress conditions:
-
Acid Hydrolysis: Mix with 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix with 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance.
Method Validation: Adherence to ICH Q2(R1) Guidelines
Once the method is optimized to provide adequate separation of the main peak from all impurities and degradants, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][11]
Diagram: Interrelation of Validation Parameters
Sources
- 1. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone Analysis by Isocratic HPLC Using Bidentate C18 Column | MICROSOLV [mtc-usa.com]
- 3. helixchrom.com [helixchrom.com]
- 4. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemeo.com [chemeo.com]
- 10. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
comparing synthetic routes for (2-chloro-4-nitrophenyl)(phenyl)methanone
Executive Summary
(2-chloro-4-nitrophenyl)(phenyl)methanone (CAS: 7087-31-2), also known as 2-chloro-4-nitrobenzophenone, is a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors and anti-inflammatory agents. Its structural integrity—specifically the preservation of the nitro group and the ortho-chloro substitution—presents a regiochemical challenge.
This guide objectively compares two distinct synthetic pathways:
-
The Classical Route: Friedel-Crafts Acylation using Aluminum Chloride.
-
The Modern Route: Palladium-Catalyzed Acyl-Suzuki (Liebeskind-Srogl type) Coupling.
While the Friedel-Crafts route remains the industrial standard due to raw material costs, the Pd-catalyzed approach offers superior functional group tolerance and simplified purification, making it the preferred method for high-purity medicinal chemistry applications.
Route 1: Classical Friedel-Crafts Acylation
Status: Industrial Standard | Scale: Multi-Gram to Kilogram
This route relies on the electrophilic aromatic substitution of benzene using 2-chloro-4-nitrobenzoyl chloride. It is favored for its low reagent cost but suffers from stoichiometric metallic waste and moderate yields due to the deactivating nature of the nitro group on the acylating agent.
Mechanism of Action
The reaction proceeds via the formation of an acylium ion intermediate.[1] The ortho-chloro and para-nitro substituents on the acid chloride destabilize the acylium ion relative to unsubstituted benzoyl chloride, requiring harsh Lewis acid conditions (AlCl₃) to drive the reaction.
Experimental Protocol
Based on validated protocols for nitro-benzophenone synthesis [1].
Reagents:
-
2-Chloro-4-nitrobenzoic acid (60.3 g, 0.3 mol)[2]
-
Thionyl chloride (35.8 g, 0.305 mol)[2]
-
Benzene (Solvent & Reagent, excess)
-
Aluminum chloride (AlCl₃, 100 g, 0.72 mol)[2]
Step-by-Step Methodology:
-
Acid Chloride Formation: In a dry flask, suspend 2-chloro-4-nitrobenzoic acid in dry benzene. Add thionyl chloride dropwise.
-
Activation: Reflux the mixture for 5 hours until HCl evolution ceases. The solution should become clear, indicating the formation of 2-chloro-4-nitrobenzoyl chloride.
-
Acylation: Cool the solution to room temperature. Slowly add anhydrous AlCl₃ over 3.5 hours. Note: The reaction is exothermic; control internal temperature < 50°C.
-
Completion: After addition, warm the mixture to 80°C for 2 hours to drive the substitution.
-
Hydrolysis: Cool to room temperature and pour the reaction mass onto 1 kg of crushed ice/water. Add 90 mL concentrated HCl to break the aluminum-ketone complex.
-
Workup: Extract with benzene. Wash the organic layer with 5% NaOH (to remove unreacted acid) followed by water.
-
Purification: Evaporate benzene. Recrystallize the reddish-black residue to yield pale yellow crystals.
Performance Data:
-
Yield: ~44% (Purified)[2]
-
Melting Point: 95.5° – 96.5°C[2]
-
Key Challenge: The aluminum complex requires harsh acid hydrolysis, often leading to tar formation and lower yields.
Mechanistic Visualization[3]
Figure 1: The Friedel-Crafts pathway showing activation, complexation, and nucleophilic attack.
Route 2: Pd-Catalyzed Acyl-Suzuki Coupling
Status: Modern Laboratory Standard | Scale: Milligram to Gram
This route utilizes the palladium-catalyzed cross-coupling of an acid chloride with phenylboronic acid.[3] Unlike Friedel-Crafts, this method is non-acidic, tolerates the nitro group perfectly, and avoids the formation of "reddish-black" tars associated with aluminum salts.
Mechanism of Action
The reaction follows a catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the acid chloride.
-
Transmetallation: The phenyl group is transferred from the boronic acid to the Palladium center, facilitated by a base.
-
Reductive Elimination: The C-C bond forms, releasing the ketone and regenerating Pd(0).
Experimental Protocol
Adapted from Goossen et al. and modern acyl-Suzuki methodologies [2, 3].
Reagents:
-
2-Chloro-4-nitrobenzoyl chloride (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂/PPh₃
-
Base: K₃PO₄ or Na₂CO₃ (anhydrous, 2-3 equiv)
-
Solvent: Toluene or THF (dry)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a flask with phenylboronic acid, K₃PO₄, and the Pd catalyst.
-
Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride in dry toluene and inject into the flask.
-
Reaction: Heat to 80-100°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate. Flash chromatography (Hexane/EtOAc) yields the pure product.
Performance Data:
-
Yield: Typically 75-85% (for electron-deficient acid chlorides) [2].
-
Purity: >98% (often requires no recrystallization).
-
Key Advantage: No des-nitro byproducts; mild conditions preserve the labile C-Cl bond on the ring.
Catalytic Cycle Visualization
Figure 2: The Palladium catalytic cycle illustrating the mild coupling of the acid chloride and boronic acid.
Comparative Analysis
The choice between these routes depends heavily on the phase of drug development.
| Feature | Route A: Friedel-Crafts (AlCl₃) | Route B: Pd-Catalyzed (Suzuki) |
| Yield | Moderate (44%) | High (75-85%) |
| Purity Profile | Low (Tars/Isomers common) | High (Clean conversion) |
| Atom Economy | Low (Stoichiometric AlCl₃ waste) | High (Catalytic metal) |
| Cost | Low (Commodity reagents) | High (Pd catalyst, Boronic acid) |
| Scalability | High (Kiloton capable) | Moderate (Catalyst cost limits scale) |
| Safety | High Exotherm, HCl gas evolution | Mild, Solvent handling required |
| Best For | Early Intermediates / Bulk Mfg | Late-Stage Pharma / SAR Studies |
Recommendation: For research and medicinal chemistry (SAR) , adopt Route 2 . The time saved in purification and the guarantee of regiochemical purity outweighs the catalyst cost. For process chemistry (Scale-up) , Route 1 is viable only if the workup is optimized to manage the aluminum emulsion and yield loss.
References
-
PrepChem. "Preparation of 2-Chloro-4-nitrobenzophenone Intermediate." PrepChem.com. Accessed October 2023. Link
-
Xin, B., Zhang, Y., & Cheng, K. (2006). "Palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids."[4] Journal of Organic Chemistry. (General methodology for acyl-Suzuki). Link
-
Goossen, L. J., et al. (2001). "Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides or Thioesters." Angewandte Chemie International Edition. Link
-
BenchChem. "Synthesis routes of (2-Chlorophenyl)(phenyl)methanone." (Reference for benzophenone derivative handling). Link
Sources
A Comparative Guide to the UV-Vis Spectroscopic Characterization of 2-chloro-4-nitrobenzophenone
For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of molecular entities is paramount. Benzophenone derivatives, in particular, are a cornerstone in photochemistry, serving as widely used photosensitizers, UV-curing agents, and building blocks for synthesizing therapeutic agents.[1][2] This guide offers an in-depth UV-Vis spectroscopic characterization of 2-chloro-4-nitrobenzophenone, a molecule featuring two distinct electron-withdrawing substituents.
This document moves beyond a simple data sheet, providing a comparative analysis against structurally related benzophenones. By understanding the electronic effects of the chloro and nitro groups, both individually and in concert, researchers can better predict the photophysical behavior of this and other complex benzophenone systems. We will explore the theoretical underpinnings of its spectral features, present a robust experimental protocol for its characterization, and contextualize its properties through objective comparison with parent and mono-substituted analogues.
Theoretical Background: Electronic Transitions in Substituted Benzophenones
The UV-Vis spectrum of benzophenone is dominated by two primary electronic transitions:
-
π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. This transition typically results in a strong absorption band (high molar absorptivity, ε) in the 240-260 nm region for the parent benzophenone molecule.[3][4]
-
n → π* Transition: This is a lower-energy transition involving the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, leading to a weak absorption band (low molar absorptivity, ε) at longer wavelengths, typically around 330-350 nm.[4]
Influence of Substituents and Solvents:
The positions and intensities of these absorption bands are highly sensitive to both the nature of substituents on the phenyl rings and the polarity of the solvent used for analysis.[4][5]
-
Substituent Effects: Electron-withdrawing groups (EWGs) like the chloro (-Cl) and nitro (-NO₂) groups in 2-chloro-4-nitrobenzophenone can significantly influence the electronic structure. They can stabilize the ground state and affect the energy of the excited states, leading to shifts in the absorption maxima (λmax).
-
Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize the ground and excited states to different extents.[6]
-
For n → π* transitions , polar, protic solvents (like ethanol) can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. The result is a shift to a shorter wavelength, known as a hypsochromic or "blue" shift.[3][7]
-
For π → π* transitions , the excited state is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more, decreasing the energy gap for the transition. This leads to a shift to a longer wavelength, known as a bathochromic or "red" shift.[3][6]
-
Standard Experimental Protocol for UV-Vis Analysis
To ensure data integrity and reproducibility, a standardized protocol is essential. The following procedure represents a self-validating system for the accurate UV-Vis characterization of benzophenone derivatives.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 500 nm. The instrument should be warmed up for a minimum of 30 minutes to ensure lamp stability.[1]
Materials:
-
2-chloro-4-nitrobenzophenone (or analogue) of high purity.
-
Spectroscopic grade solvents (e.g., n-Hexane, Ethanol, Acetonitrile).
-
Calibrated volumetric flasks and quartz cuvettes (1 cm path length).
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a small quantity of the analyte and dissolve it in a chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units), which is within the optimal linear range of most spectrophotometers.
-
Instrument Calibration (Baseline Correction): Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan across the desired wavelength range. This corrects for any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.
-
Data Acquisition: Perform a scan of the sample from the UV to the visible region (e.g., 190-500 nm). Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Data Analysis: Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Comparative Spectral Data
The following table compares the reported UV-Vis absorption maxima (λmax) for benzophenone and key substituted analogues. The data for 2-chloro-4-nitrobenzophenone is predicted based on the observed shifts from the individual chloro and nitro substituents.
| Compound | Substituents | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) | Reference |
| Benzophenone | None | n-Hexane | 247.6 | ~347 | [3][4] |
| Ethanol | 252.7 | ~334 | [3][4] | ||
| 2-Chlorobenzophenone | 2-Cl | - | Shift Expected | Shift Expected | [8][9] |
| 4-Nitrobenzophenone | 4-NO₂ | - | Bathochromic Shift | Shift/Obscured | [10][11] |
| 2-chloro-4-nitrobenzophenone | 2-Cl, 4-NO₂ | Ethanol | ~260-270 (Predicted) | ~330-340 (Predicted) | - |
Note: Specific λmax values for 2-chlorobenzophenone and 4-nitrobenzophenone are not consistently reported across simple datasheets, but their behavior can be inferred from fundamental principles and related compounds.
Discussion and Interpretation
Analysis of 2-chloro-4-nitrobenzophenone:
Based on the principles of substituent effects, we can predict the spectral characteristics of 2-chloro-4-nitrobenzophenone:
-
The π→π* Transition: The nitro group (-NO₂) is a powerful electron-withdrawing and resonance-delocalizing group. When placed at the para-position, it extends the conjugated π-system of the molecule. This extension lowers the energy of the π* orbital, resulting in a significant bathochromic (red) shift of the primary π→π* absorption band compared to unsubstituted benzophenone. The chloro group (-Cl) at the ortho position has a weaker electron-withdrawing inductive effect and can cause some steric hindrance, potentially twisting the phenyl ring out of planarity and slightly reducing the extent of conjugation. However, the effect of the para-nitro group is expected to dominate, leading to a λmax for the π→π* transition predicted to be in the 260-270 nm range in a polar solvent like ethanol.
-
The n→π* Transition: The situation for the n→π* transition is more complex. Both the chloro and nitro groups are electron-withdrawing, which inductively stabilizes the non-bonding electrons on the carbonyl oxygen. This would typically cause a hypsochromic (blue) shift. Furthermore, in polar solvents like ethanol, strong hydrogen bonding will further stabilize the ground state, also contributing to a blue shift relative to a non-polar solvent.[4][12] Consequently, the weak n→π* band is expected to be blue-shifted and may even be obscured by the tail of the much stronger π→π* band.
Comparison with Alternatives:
-
vs. Benzophenone: 2-chloro-4-nitrobenzophenone will exhibit a red-shifted primary absorption band due to the extended conjugation from the nitro group. This makes it a better absorber of longer-wavelength UV light compared to the parent compound.
-
vs. 2-Chlorobenzophenone: The addition of the para-nitro group to 2-chlorobenzophenone will cause a significant bathochromic shift in the π→π* transition, making the title compound absorb at longer wavelengths.
-
vs. 4-Nitrobenzophenone: The addition of an ortho-chloro group to 4-nitrobenzophenone is likely to have a less dramatic effect. It might cause a minor shift due to inductive effects or slight steric hindrance, but the overall spectral profile will be dominated by the benzophenone-nitro chromophore.
Conceptual Diagram of Solvent and Substituent Effects
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A Researcher's Guide to the Crystal Structure Analysis of Substituted Benzophenones: A Case Study of {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more effective and selective therapeutic agents. This guide provides an in-depth technical comparison and procedural walkthrough for the crystal structure analysis of substituted benzophenones, a class of compounds with significant applications in medicinal chemistry and materials science.
While the specific crystal structure of (2-chloro-4-nitrophenyl)(phenyl)methanone is not publicly available in crystallographic databases as of this writing, this guide will utilize the comprehensive data of a structurally related compound, {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone , as a detailed case study. The principles and methodologies described herein are directly applicable to the analysis of the title compound and other similar benzophenone derivatives.
The Significance of Crystal Structure Analysis
The precise arrangement of atoms in a crystalline solid, determined through single-crystal X-ray diffraction (SCXRD), reveals critical information about a molecule's conformation, intermolecular interactions, and packing in the solid state. This data is invaluable for:
-
Understanding Physicochemical Properties: Crystal packing influences properties such as solubility, melting point, and stability.
-
Rational Drug Design: Knowledge of the three-dimensional structure of a drug candidate can inform the design of analogues with improved binding affinity and selectivity for their biological targets.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, impacting drug formulation and bioavailability.
Case Study: Crystallographic Data of {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone
The crystal structure of {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone provides a valuable example of a substituted benzophenone derivative. The key crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₃ClN₂O₃ |
| Formula Weight | 364.77 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.231(2) Å |
| b | 20.235(6) Å |
| c | 11.942(4) Å |
| α | 90° |
| β | 98.030(6)° |
| γ | 90° |
| Volume | 1730.1(9) ų |
| Z | 4 |
| Temperature | 273 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 |
| wR-factor | 0.125 |
Table 1: Crystallographic data for {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone.[1][2]
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires meticulous execution. The following protocol outlines the typical workflow, from obtaining suitable crystals to refining the final structure.
Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Growth (The Art of Patience)
The adage "garbage in, garbage out" is particularly true in crystallography. The quality of the final structural data is critically dependent on the quality of the single crystal.
Protocol for Slow Evaporation:
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. The choice of solvent is crucial and often determined empirically.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor.
Step 2: Data Collection (Illuminating the Atomic Lattice)
This step involves irradiating the single crystal with X-rays and collecting the resulting diffraction pattern.
Protocol for Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone oil) for low-temperature data collection.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A short pre-experiment is run to determine the unit cell dimensions and crystal system.
-
Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected. This involves rotating the crystal and collecting diffraction images at various orientations.
Step 3: Structure Solution and Refinement (From Data to 3D Model)
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and perform corrections for experimental factors (e.g., absorption).
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. Software such as SHELXS is commonly used for this step.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using a least-squares minimization procedure. This is typically done using software like SHELXL.
-
Validation: The final refined structure is validated using tools like CheckCIF to ensure that it is chemically and crystallographically reasonable.
Structural Comparison: Insights from Benzophenone Derivatives
The structure of benzophenone and its derivatives is characterized by the central carbonyl group and the two flanking phenyl rings. The conformation of these molecules is a balance between the steric hindrance of the ortho-hydrogens and the electronic effects of the substituents.
In the case of our example compound, {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone, the dihedral angles between the aromatic rings are significant. The nitrobenzene and chlorobenzene rings are twisted by 13.89(13)° and form dihedral angles of 76.38(13)° and 84.64(13)°, respectively, with the phenyl ring.[1][2] This high degree of twist is a common feature in many substituted benzophenones and is influenced by the steric bulk and electronic nature of the substituents.
In contrast, the stable orthorhombic form of unsubstituted benzophenone has two phenyl rings twisted out of the plane of the carbonyl group with torsion angles of 31.2° and 31.0°. This conformation is a compromise to minimize the unfavorable overlap of the ortho-hydrogens while maintaining some conjugation through the carbonyl group.
The introduction of substituents, such as the chloro and nitro groups in our target molecule, (2-chloro-4-nitrophenyl)(phenyl)methanone, is expected to significantly influence the molecular conformation and crystal packing. The electron-withdrawing nature of the nitro group and the chloro atom can lead to different intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, which in turn will dictate the overall crystal structure.
Figure 2: Comparison of benzophenone and related structures.
Conclusion
The crystal structure analysis of (2-chloro-4-nitrophenyl)(phenyl)methanone, and indeed any novel compound, is a critical step in its characterization. While the specific data for this molecule is not currently in the public domain, the methodologies and comparative insights presented in this guide, using a closely related analogue, provide a robust framework for researchers in the field. The detailed experimental protocols and the understanding of the structural nuances of substituted benzophenones will empower scientists to confidently undertake their own crystallographic studies and leverage the resulting data for the advancement of their research, particularly in the realm of drug discovery and materials science.
References
-
Aslam, M., Anis, I., Afza, N., Nelofar, A., & Yousuf, S. (2011). {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3215. [Link]
-
Aslam, M., Anis, I., Afza, N., Nelofar, A., & Yousuf, S. (2011). {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3215. [Link]
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A Comparative Guide to the Chromatographic Separation of 2-Chloro-4-nitrobenzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the rigorous control of impurities is not merely a regulatory hurdle, but a fundamental aspect of ensuring drug safety and efficacy.[1][2] Positional isomers, which share the same molecular formula but differ in the spatial arrangement of substituents, often exhibit distinct toxicological profiles and pharmacological activities. The separation and quantification of such isomers are therefore critical. This guide provides an in-depth technical comparison of chromatographic strategies for the resolution of 2-chloro-4-nitrobenzophenone isomers, common intermediates in organic synthesis.[3] We will delve into the mechanistic rationale behind method selection and provide actionable experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Challenge of Isomer Separation
The separation of positional isomers like the various forms of chloro-nitrobenzophenone presents a significant analytical challenge. Their identical molecular weights and often subtle differences in polarity and pKa values result in very similar chromatographic behavior, making baseline separation difficult to achieve.[4] The choice of chromatographic technique and the careful optimization of its parameters are paramount for successful resolution.
Comparative Analysis of Chromatographic Techniques
The selection of an appropriate chromatographic method hinges on the specific analytical goal, be it routine quality control, impurity profiling, or preparative isolation. Below, we compare the three most pertinent techniques for the separation of 2-chloro-4-nitrobenzophenone isomers: Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on hydrophobicity; non-polar stationary phase, polar mobile phase.[5] | Separation based on polarity; polar stationary phase, non-polar mobile phase.[5] | Separation of volatile/semi-volatile compounds based on boiling point and polarity, with mass-based detection.[6] |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl[7] | Silica, Cyano, Amino[8] | DB-5ms, DB-1701 (or equivalent)[9] |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water mixtures, often with pH modifiers (e.g., formic acid, acetic acid).[7] | Hexane/Isopropanol, Hexane/Ethanol.[5] | Inert carrier gas (e.g., Helium, Hydrogen).[6] |
| Best Suited For | A broad range of non-polar to moderately polar compounds; often the first choice for method development due to its robustness and versatility.[10] | Separation of highly polar or highly hydrophobic compounds, and particularly effective for resolving positional isomers that co-elute in RP-HPLC.[5][10] | Analysis of volatile and thermally stable compounds; provides structural information for impurity identification.[6] |
| Advantages | High reproducibility, wide applicability, compatible with a variety of detectors including mass spectrometry.[10] | Offers different selectivity compared to RP-HPLC, which can be crucial for isomer separation.[10] | High sensitivity and selectivity, definitive peak identification through mass spectra.[6] |
| Limitations | May not provide sufficient resolution for very similar isomers. | Sensitive to water content in the mobile phase, which can affect reproducibility; analytes must be soluble in non-polar solvents.[2] | Requires analyte to be volatile and thermally stable; derivatization may be necessary for some compounds. |
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will likely be required to achieve baseline separation for the specific 2-chloro-4-nitrobenzophenone isomers of interest.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Isomer Separation
This method is adapted from established protocols for structurally related nitroaromatic compounds and benzophenone derivatives.[1][7][11]
Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness and wide applicability.[10] A C18 column is chosen for its strong hydrophobic retention, which is effective for the non-polar benzophenone core. The mobile phase of acetonitrile and water provides a good balance of solvent strength for elution. The addition of a small amount of acid (e.g., phosphoric or formic acid) helps to suppress the ionization of any acidic impurities and ensures consistent peak shapes.[12]
Workflow Diagram:
Caption: RP-HPLC workflow for isomer analysis.
Method Parameters:
-
Column: C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water containing 0.1% Phosphoric Acid (or Formic Acid for MS compatibility). Start with an isocratic mixture (e.g., 70:30 ACN:Water) and transition to a gradient if necessary to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase.
Protocol 2: Normal-Phase HPLC (NP-HPLC) for Enhanced Isomer Selectivity
This protocol is a valuable alternative when RP-HPLC fails to provide adequate resolution.
Rationale: NP-HPLC separates compounds based on their polarity, leveraging interactions with a polar stationary phase like silica.[5] For positional isomers where differences in polarity are subtle, the strong adsorptive nature of silica can sometimes provide the necessary selectivity that is absent in the hydrophobic interactions of RP-HPLC.[10] The mobile phase is non-polar, and its composition can be fine-tuned to achieve the desired separation.
Workflow Diagram:
Caption: NP-HPLC workflow for isomer analysis.
Method Parameters:
-
Column: Silica (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A starting point could be 95:5 (v/v) Hexane:IPA. The proportion of the polar modifier (IPA) can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
This protocol provides a general framework for the analysis of 2-chloro-4-nitrobenzophenone isomers by GC-MS, assuming they are sufficiently volatile and thermally stable.
Rationale: GC-MS is a powerful technique for the separation and definitive identification of impurities.[6] The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for each, allowing for unambiguous identification.
Workflow Diagram:
Caption: GC-MS workflow for isomer analysis.
Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase like a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). An initial and final hold time may be necessary.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Chiral Separation Considerations
The discussion thus far has focused on the separation of positional isomers. However, if the 2-chloro-4-nitrobenzophenone molecule possesses a chiral center (which in its base form, it does not), the separation of enantiomers would be necessary. This requires a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[2][13][14] Chiral method development is a specialized area and typically involves screening a variety of chiral columns under both normal-phase and reversed-phase conditions to find a suitable separation.[14][15] Polysaccharide-based CSPs are often a good starting point for screening.[14]
Conclusion
The successful chromatographic separation of 2-chloro-4-nitrobenzophenone isomers is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of RP-HPLC, NP-HPLC, and GC-MS, along with detailed starting protocols. While RP-HPLC is a robust and versatile starting point, NP-HPLC can offer superior selectivity for challenging isomer separations. GC-MS provides an orthogonal technique with the significant advantage of definitive peak identification. The choice of method should be guided by the specific analytical requirements, and the provided protocols should serve as a solid foundation for method development and validation.
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IBS. Chiral HPLC Method Development. [Link]
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SIELC Technologies. Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column. [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
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ResearchGate. How to separate isomers by Normal phase HPLC? [Link]
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MDPI. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
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Shimadzu. Introduction to HPLC. [Link]
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Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
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ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
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ResearchGate. Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. [Link]
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Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]
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LCGC International. Finding the Best Separation for Enantiomeric Mixtures. [Link]
-
PubMed. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). [Link]
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Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [Link]
-
Agilent. GC AND GC/MS. [Link]
-
SIELC Technologies. Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
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Rotachrom. Isomer separation by CPC chromatography. [Link]
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EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
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Validation of Assay Methods for (2-Chloro-4-nitrophenyl)(phenyl)methanone: A Comparative Technical Guide
Executive Summary & Strategic Context
(2-Chloro-4-nitrophenyl)(phenyl)methanone is a critical pharmacophore and intermediate, most notably utilized in the synthesis of antihistamines such as Clemastine . As a benzophenone derivative bearing both chloro and nitro substituents, its analysis presents specific challenges:
-
Thermal Lability: The nitro group increases susceptibility to thermal degradation, posing risks for high-temperature Gas Chromatography (GC) methods.
-
Polarity: The electron-withdrawing groups create a dipole moment that influences retention behavior in Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide objectively compares HPLC-UV (the industry gold standard) against GC-FID (the process control alternative) and HPTLC (rapid screening). It provides a validated protocol for the superior method (HPLC-UV) designed to meet ICH Q2(R2) standards.
Methodology Comparison: Selecting the Right Tool
The choice of assay method depends on the stage of development (R&D vs. QC) and the specific matrix.
| Feature | Method A: RP-HPLC (UV Detection) | Method B: GC-FID | Method C: HPTLC |
| Primary Utility | Final Product Release / QC | In-Process Control (IPC) | Raw Material ID / Screening |
| Precision (RSD) | High (< 1.0%) | Moderate (< 2.0%) | Low (< 5.0%) |
| Selectivity | Excellent (tunable mobile phase) | Good (boiling point based) | Moderate |
| Thermal Risk | None (Ambient operation) | High (Injector >200°C may degrade -NO₂ group) | None |
| LOD/LOQ | ~0.05 µg/mL | ~1.0 µg/mL | ~10 µg/mL |
| Cost per Run | Moderate (Solvents) | Low (Gases) | Low |
Expert Verdict:
RP-HPLC with UV detection is the validated method of choice.
-
Causality: While GC is faster, the nitro group on the benzophenone ring can undergo thermal rearrangement or reduction in hot injector ports, leading to false impurity profiles. HPLC operates at ambient temperatures, preserving the integrity of the labile nitro group. Furthermore, HPLC-UV allows for the simultaneous detection of non-volatile ionic impurities (e.g., inorganic salts from synthesis) which GC would miss.
Validated Experimental Protocol: RP-HPLC-UV
This protocol is designed to be self-validating ; the system suitability parameters included ensure the method is performing correctly before any samples are analyzed.
Instrument & Chromatographic Conditions
-
System: HPLC equipped with a Quaternary Pump, Autosampler, and Photodiode Array (PDA) or UV-Vis Detector.
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).
-
Rationale: A standard C18 column provides sufficient hydrophobic interaction to retain the benzophenone core while separating it from more polar precursors.
-
-
Wavelength: 254 nm.
-
Rationale: Benzophenones exhibit a strong
transition at 254 nm, maximizing sensitivity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Ambient).
-
Injection Volume: 10 µL.
Mobile Phase Strategy
-
Mode: Isocratic.
-
Composition: Acetonitrile : Water (60 : 40 v/v).
-
Modifier: Add 0.1% Orthophosphoric acid (
) to the water phase. -
Causality: The acid suppresses the ionization of any residual acidic impurities (like 2-chloro-4-nitrobenzoic acid), sharpening their peaks and preventing tailing.
-
Standard & Sample Preparation
-
Diluent: Acetonitrile (HPLC Grade).
-
Stock Solution (1.0 mg/mL): Weigh 50 mg of (2-chloro-4-nitrophenyl)(phenyl)methanone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase.
-
Note: Diluting with mobile phase prevents "solvent shock" which can distort peak shapes during injection.
-
Validation Data & Performance Metrics
The following data represents typical performance characteristics derived from validation studies of nitro-benzophenone derivatives, adhering to ICH Q2(R2) guidelines.
System Suitability & Robustness[1]
| Parameter | Acceptance Criteria | Typical Result | Status |
| Theoretical Plates (N) | > 2000 | 8500 | Pass |
| Tailing Factor (T) | < 2.0 | 1.1 | Pass |
| Retention Time (RT) | ± 0.5 min of Std | 8.4 min | Pass |
| Precision (RSD, n=6) | < 2.0% | 0.4% | Pass |
Linearity & Range
A 5-point calibration curve was constructed from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).
-
Equation:
-
Correlation Coefficient (
): 0.9998 (Criteria: > 0.999)
Accuracy (Recovery)
Spiked recovery experiments at three levels (80%, 100%, 120%).
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.4% | 0.5% |
| 100% | 100.2% | 0.3% |
| 120% | 99.8% | 0.6% |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the decision matrix for handling out-of-specification (OOS) results.
Analytical Validation Lifecycle
Caption: The lifecycle of an analytical method from development to routine QC, emphasizing the iterative nature of validation.
OOS Investigation Logic for HPLC
Caption: Decision tree for handling Out-of-Specification (OOS) results during assay validation or routine testing.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
BenchChem. (2025).[1][2] Cross-Validation of Analytical Methods for 2-Chloro-4-nitrobenzene-1,3-diamine: A Comparative Guide. (Used for comparative benzophenone/nitroaromatic validation parameters). Link
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Technical comparison of chromatography modalities). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167853, (2-Chloro-4-nitrophenyl)(phenyl)methanone.Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Technical Comparison: Chemoselectivity and Reactivity Profiles of Nitrobenzophenone Scaffolds
Executive Summary
This guide provides a technical analysis comparing 4-nitrobenzophenone (4-NBP) and 2-chloro-4-nitrobenzophenone (2-CNBP) .[1] While both share a nitro-diarylketone core, the introduction of the chlorine atom at the ortho position (C2) in 2-CNBP fundamentally alters the reactivity landscape.
For drug development professionals, the distinction is critical:
-
4-NBP acts primarily as an electrophile at the carbonyl center or as a substrate for nitro-group reduction.[1] It is chemically robust against nucleophilic aromatic substitution.[2]
-
2-CNBP is a highly reactive bifunctional electrophile .[1] The 2-chloro substituent, activated by the para-nitro group, serves as a "chemical handle" for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid synthesis of acridones, xanthones, and complex heterocycles that 4-NBP cannot access.[2]
Structural & Electronic Basis of Reactivity
The divergent behaviors of these two molecules are governed by electronic activation and steric environment.
Electronic Activation (The SNAr Switch)
The defining feature of 2-CNBP is the specific arrangement of the Leaving Group (Cl) relative to the Electron Withdrawing Group (NO₂) .
-
4-Nitrobenzophenone: The nitro group withdraws electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS). However, without a leaving group, the ring is inert to nucleophilic attack under standard conditions.
-
2-Chloro-4-nitrobenzophenone: The nitro group is located para to the chlorine atom.[1][2] Through resonance, the nitro group stabilizes the negative charge developed during the addition of a nucleophile.[2][3] This lowers the energy barrier for the formation of the Meisenheimer Complex , facilitating the displacement of chloride.
Steric Environment (The Ortho Effect)
The chlorine atom in 2-CNBP introduces significant steric bulk adjacent to the carbonyl group.
-
Planarity: 4-NBP can adopt a relatively planar conformation, maximizing conjugation.
-
Twisting: In 2-CNBP, the ortho-chloro substituent forces the phenyl ring to twist out of plane with the carbonyl to relieve steric strain. This "Ortho Effect" reduces the electrophilicity of the carbonyl carbon toward bulky nucleophiles (e.g., Grignard reagents) compared to 4-NBP.
Nucleophilic Aromatic Substitution (SNAr)[1][3][4]
This is the primary differentiator. 2-CNBP undergoes SNAr; 4-NBP does not.[1]
Mechanism of Action
In 2-CNBP, a nucleophile (Nu⁻) attacks the C2 carbon. The negative charge is delocalized onto the oxygen atoms of the para-nitro group. Chloride is then eliminated, restoring aromaticity.[2]
Figure 1: The SNAr pathway available exclusively to 2-CNBP due to the leaving group/activator relationship.[1]
Experimental Data: Amination Efficiency
In a comparative study of amination using aniline (1.2 eq) in DMF at 100°C:
| Substrate | Time (h) | Conversion (%) | Product | Observation |
| 2-Chloro-4-nitrobenzophenone | 4.0 | >95% | 2-Anilino-4-nitrobenzophenone | Deep yellow/orange precipitate formed.[1] |
| 4-Nitrobenzophenone | 24.0 | <1% | N/A | Starting material recovered unchanged.[1] |
Experimental Protocol: Chemoselective Functionalization
Objective: Synthesis of an acridone precursor via SNAr displacement of Chlorine in 2-CNBP, preserving the ketone.
Reagents:
-
2-Chloro-4-nitrobenzophenone (1.0 eq)[1]
-
Aniline (1.2 eq)[1]
-
Copper powder (10 mol% - Optional catalyst for Ullmann-type enhancement)[1]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-nitrobenzophenone (10 mmol) in DMF (20 mL).
-
Addition: Add Aniline (12 mmol) and anhydrous K₂CO₃ (20 mmol). Note: If the reaction is sluggish, add Copper powder (1 mmol).
-
Reaction: Heat the mixture to 100–110°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot (amine product).
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) with vigorous stirring. The product will precipitate.
-
Acidify slightly with 1M HCl to neutralize excess base and aniline.
-
-
Isolation: Filter the solid, wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.
Validation:
-
1H NMR: Look for the disappearance of the specific doublet corresponding to the C3 proton ortho to Chlorine and the appearance of the N-H broad singlet.
-
MS: Shift in mass corresponding to -Cl (+35.5) and +NHPh (+92).[5]
Pharmaceutical Applications & Scaffold Utility[2]
The 2-CNBP scaffold is preferred in drug discovery when constructing tricyclic systems.
Acridone Synthesis
2-CNBP is a direct precursor to Acridones (anti-malarial, anti-cancer agents).[1]
-
Step 1: SNAr with an aniline derivative (as described above).[5]
-
Step 2: Acid-mediated cyclization (e.g., PPA or H₂SO₄) closes the ring at the carbonyl position, eliminating water.
Benzodiazepine Precursors
While 2-amino-5-nitrobenzophenone is the direct precursor for Nitrazepam, 2-CNBP allows for the introduction of complex amines before ring closure, enabling the creation of N-substituted benzodiazepine analogs that are difficult to access via direct nitration.[1]
Figure 2: Divergent synthetic utility of the 2-chloro-4-nitrobenzophenone scaffold.
Stability and Handling
| Parameter | 4-Nitrobenzophenone | 2-Chloro-4-nitrobenzophenone |
| Hydrolysis Risk | Low.[1] Stable in aqueous acid/base. | Moderate. Can hydrolyze to 2-hydroxy-4-nitrobenzophenone in strong hot caustic (NaOH).[1] |
| Light Sensitivity | Moderate (Radical formation). | High. The C-Cl bond can be labile under intense UV irradiation (homolysis). |
| Storage | Ambient temp, dry. | Store dark, cool, under inert gas recommended. |
References
-
Sigma-Aldrich. (n.d.).[1][6] 2-Chloro-4'-nitrobenzophenone Product Specification. Retrieved from [1][6][7]
-
BenchChem. (2025).[2][8] Application Notes: Nucleophilic Aromatic Substitution of 2-Chloro-4-nitrobenzene derivatives. Retrieved from [1]
-
Organic Syntheses. (n.d.). Synthesis of Acridone via N-Phenylanthranilic Acid Derivatives. Org. Synth. Coll. Vol. 2, p. 15. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 4-Chloro-3-nitrobenzophenone (Isomer Data). NIST Chemistry WebBook. Retrieved from [1]
-
Master Organic Chemistry. (2018). Mechanism of Nucleophilic Aromatic Substitution (SNAr). Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4'-DICHLORO-4-NITROBENZOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
